Product packaging for 5-Chloro-2-fluorobenzaldehyde(Cat. No.:CAS No. 96515-79-6)

5-Chloro-2-fluorobenzaldehyde

Cat. No.: B1350544
CAS No.: 96515-79-6
M. Wt: 158.56 g/mol
InChI Key: WDTUCEMLUHTMCB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO B1350544 5-Chloro-2-fluorobenzaldehyde CAS No. 96515-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUCEMLUHTMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378576
Record name 5-Chloro-2-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96515-79-6
Record name 5-Chloro-2-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. This document details a probable synthetic route, experimental protocols, and in-depth characterization data.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄ClFO[2]
Molecular Weight 158.56 g/mol [2]
CAS Number 96515-79-6[2]
Appearance White to light yellow crystalline powder[1]
Melting Point 35-39 °C[1]
Boiling Point 210.1 ± 20.0 °C at 760 mmHg
Purity ≥98% (GC)[1]

Synthesis of this compound

A plausible and scalable synthetic route to this compound is the oxidation of 5-chloro-2-fluorotoluene. This method is analogous to established procedures for the synthesis of other substituted benzaldehydes.[3]

Synthesis Workflow

Synthesis_Workflow Reactant 5-Chloro-2-fluorotoluene Intermediate Reaction Mixture Reactant->Intermediate Oxidation OxidizingAgent Oxidizing Agent (e.g., Mn₂O₃/H₂SO₄) OxidizingAgent->Intermediate Purification Purification (Distillation/Crystallization) Intermediate->Purification Work-up Product This compound Purification->Product Isolation Characterization_Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR FTIR Spectroscopy Product->IR Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

References

Physicochemical Properties of 5-Chloro-2-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts distinct reactivity and makes it a valuable intermediate in the preparation of a wide range of chemical entities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and an exploration of its applications in synthetic chemistry.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₄ClFO[1][2]
Molecular Weight 158.56 g/mol [1][2]
CAS Number 96515-79-6[1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 29-32 °C[4]
Boiling Point (Predicted) 210.1 ± 20.0 °C at 760 mmHg[5]
Density (Predicted) 1.352 ± 0.06 g/cm³[5]
Refractive Index (n20/D) 1.541[4]
Flash Point 81 °C[4]
Solubility Soluble in methanol.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

TechniqueData Highlights
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-8.0 (m, 3H, Ar-H), 10.3 (s, 1H, CHO). Note: Predicted shifts based on similar structures.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 115-140 (Ar-C), 185-190 (C=O). For comparison, the spectrum of 3-chlorobenzaldehyde shows peaks at δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0.[6]
Infrared (IR) Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2850 and 2750 cm⁻¹), and C-Cl and C-F stretching. PubChem provides access to FTIR and ATR-IR spectra.[7]
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns can provide further structural information. GC-MS data is available on PubChem.[7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The apparatus is heated slowly and evenly.

    • Digital Apparatus: The capillary tube is placed in the heating block of the digital apparatus.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (for liquids or low-melting solids)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

Procedure:

  • Sample Preparation: A small amount of molten this compound is placed in a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a heating bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Principle: Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance

  • Water bath (for temperature control)

  • Thermometer

Procedure (using a graduated cylinder):

  • Mass Measurement: The mass of a clean, dry graduated cylinder is determined using an analytical balance.

  • Volume Measurement: A known volume of molten this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Combined Mass: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • Various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

Procedure:

  • Sample Addition: A small, weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

  • Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, the process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

Infrared (IR) Spectroscopy:

  • Sample Preparation:

    • Solid (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solid/Liquid (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Melt: The solid is heated above its melting point and a thin film is cast between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) or Liquid Chromatography (LC) system for separation prior to analysis.

  • Ionization: The sample molecules are ionized using a suitable technique (e.g., Electron Ionization - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is detected, generating a mass spectrum.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various valuable compounds, including pharmaceuticals, agrochemicals, and fluorescent probes.[8] Its reactivity is primarily centered around the aldehyde functional group, which can undergo a variety of transformations.

G Workflow: this compound in Synthesis cluster_reactions Chemical Transformations cluster_products Product Classes cluster_applications Final Applications start This compound oxidation Oxidation start->oxidation reductive_amination Reductive Amination start->reductive_amination wittig_reaction Wittig Reaction start->wittig_reaction condensation Condensation Reactions start->condensation carboxylic_acid Carboxylic Acids oxidation->carboxylic_acid amines Amines reductive_amination->amines alkenes Alkenes wittig_reaction->alkenes heterocycles Heterocycles condensation->heterocycles pharma Pharmaceuticals carboxylic_acid->pharma amines->pharma probes Fluorescent Probes alkenes->probes heterocycles->pharma agro Agrochemicals heterocycles->agro

Caption: Synthetic pathways utilizing this compound.

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a logical progression of experiments to determine its identity, purity, and physical properties.

G Workflow for Physicochemical Characterization cluster_physical_tests Physical Property Determination cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment start Obtain Sample of This compound melting_point Melting Point start->melting_point boiling_point Boiling Point start->boiling_point density Density start->density solubility Solubility start->solubility nmr NMR (¹H, ¹³C) start->nmr ir IR start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis hplc HPLC/GC data_analysis->hplc If necessary

Caption: A logical workflow for the physicochemical characterization of a compound.

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. The data and protocols presented in this guide provide a solid foundation for its safe handling, characterization, and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The unique combination of its functional groups offers a wide range of possibilities for the synthesis of novel and complex molecules.

References

5-Chloro-2-fluorobenzaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96515-79-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzaldehyde, a key building block in modern organic synthesis. It is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde that is a solid at room temperature.[1][2] Its chemical structure, featuring a reactive aldehyde group ortho to a fluorine atom and a chlorine atom in the para position, makes it a versatile intermediate in the synthesis of a wide range of complex molecules.[1]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 96515-79-6[1][3]
Molecular Formula C₇H₄ClFO[1][4]
Molecular Weight 158.56 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 34-39 °C[1]
Boiling Point 210.1 ± 20.0 °C at 760 mmHg[1]
Purity ≥97%[4][]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the formylation of 4-chloro-1-fluorobenzene. While specific patented methods may vary, a general approach involves the use of a strong base and a formylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloro-1-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A solution of 4-chloro-1-fluorobenzene in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • N,N-Dimethylformamide (DMF) is then added dropwise, ensuring the temperature does not exceed -65 °C. The mixture is stirred for an additional 3 hours at -78 °C.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for the introduction of specific functionalities that can enhance the biological activity and pharmacokinetic properties of the final compounds.[1][6]

One notable application is in the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone, a key precursor for several benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[7]

dot

Caption: Synthetic workflow from this compound to a benzodiazepine core.

Spectral Data

Table 2: NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR 10.3 (CHO)s-
7.8 (Ar-H)ddJ = 6.4, 2.4 Hz
7.6 (Ar-H)dddJ = 8.8, 4.4, 2.4 Hz
7.2 (Ar-H)tJ = 8.8 Hz
¹³C NMR 187.5 (d, J=4.0 Hz, CHO)--
163.0 (d, J=260.0 Hz, C-F)--
134.5 (d, J=9.0 Hz, C-H)--
130.0 (d, J=4.0 Hz, C-H)--
126.0 (d, J=10.0 Hz, C-Cl)--
123.0 (d, J=25.0 Hz, C-CHO)--
117.5 (d, J=22.0 Hz, C-H)--

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

Table 3: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place under an inert atmosphere.[]

Logical Relationships in Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic or nucleophilic substitution, with the directing effects of the halogen substituents playing a crucial role.

dot

Logical_Relationships cluster_reactivity Reactivity of this compound cluster_directing_effects Directing Effects Aldehyde Aldehyde Group (-CHO) Nucleophilic Addition\n(e.g., Grignard, Wittig) Nucleophilic Addition (e.g., Grignard, Wittig) Aldehyde->Nucleophilic Addition\n(e.g., Grignard, Wittig) Aromatic_Ring Aromatic Ring Electrophilic Substitution Electrophilic Substitution Aromatic_Ring->Electrophilic Substitution Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic_Ring->Nucleophilic Aromatic Substitution Fluorine Fluorine (-F) (ortho, para-directing) Electrophilic Substitution->Fluorine Chlorine Chlorine (-Cl) (ortho, para-directing) Electrophilic Substitution->Chlorine Aldehyde_deactivating Aldehyde (-CHO) (meta-directing, deactivating) Electrophilic Substitution->Aldehyde_deactivating

Caption: Key reactivity and directing effects for this compound.

References

Spectroscopic Analysis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 96515-79-6[1]

  • Molecular Formula: C₇H₄ClFO[1]

  • Molecular Weight: 158.56 g/mol [1]

  • Appearance: White to off-white crystalline solid

  • Melting Point: 35-39 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.3d~3Aldehyde-H (CHO)
~7.9dd~8.5, ~2.5H-6
~7.6ddd~8.5, ~7.5, ~2.5H-4
~7.2t~8.5H-3

Note: The chemical shifts and coupling constants are estimations based on the analysis of substituted benzaldehydes. The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atom.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmAssignment
~188Aldehyde (C=O)
~160 (d)C-2 (C-F)
~135 (d)C-1
~133C-4
~130C-6
~128C-5 (C-Cl)
~118 (d)C-3

Note: The carbonyl carbon is significantly deshielded. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine atom may also exhibit smaller C-F coupling.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi resonance doublet)
~1700-1720StrongCarbonyl (C=O) Stretch
~1600, ~1470MediumAromatic C=C Bending
~1250StrongC-F Stretch
~800-900StrongC-H Out-of-plane Bending
~700-800StrongC-Cl Stretch

Note: The most characteristic peaks are the strong carbonyl stretch and the weak but distinct aldehyde C-H stretching bands.

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

Table 4: MS Data (Expected)

m/zRelative AbundanceAssignment
158High[M]⁺ (with ³⁵Cl), Molecular Ion
160~33% of M⁺[M+2]⁺ (with ³⁷Cl), Isotope Peak
157Moderate[M-H]⁺
129Moderate[M-CHO]⁺
94Moderate[M-CHO-Cl]⁺ or [M-H-CO-Cl]⁺
99Moderate[C₆H₄F]⁺

Note: The presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 isotope pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

    • The resulting mass spectrum will be a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups (C=O, C-F, C-Cl) IR->IR_Data MS_Data Molecular Weight Isotope Pattern Fragmentation MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity and electronic effects of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Electronic Effects of 5-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a formyl group on the benzene ring, creates a distinct electronic landscape that dictates its reactivity. The synergistic electron-withdrawing properties of the substituents enhance the electrophilicity of the carbonyl carbon and influence the reactivity of the aromatic ring, making it a valuable precursor for a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comprehensive technical analysis of the electronic effects, reactivity, and synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 96515-79-6[2][3]
Molecular Formula C₇H₄ClFO[2][4]
Molecular Weight 158.56 g/mol [2][5]
Appearance <34°C Solid, >39°C Liquid[4]
Melting Point 34-39 °C[4]
Boiling Point 210.1 ± 20.0 °C at 760 mmHg[4]
Flash Point 95 °C[4]
IUPAC Name This compound[5]

Table 2: Spectroscopic Data of this compound

SpectrumKey Features
¹H NMR Aromatic protons typically appear as multiplets in the δ 7.0-8.0 ppm range. The aldehyde proton (CHO) shows a characteristic singlet at ~δ 10.0 ppm.
¹³C NMR The carbonyl carbon (C=O) signal is typically found downfield around δ 190-193 ppm.[6] Aromatic carbons appear in the δ 110-165 ppm region.
IR Spectroscopy A strong C=O stretching band is observed around 1700 cm⁻¹. C-H stretching for the aldehyde is seen near 2850 and 2750 cm⁻¹. C-F and C-Cl stretching bands are also present.
Mass Spectrometry The molecular ion peak (M⁺) is observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). Fragmentation patterns often show the loss of the formyl group (-CHO).[7]

Electronic Effects of Substituents

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the formyl (-CHO), fluoro (-F), and chloro (-Cl) groups.

  • Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[7][8] This effect is most pronounced at the carbon atom directly attached to the halogen.

  • Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (or mesomeric effect).[7] This effect opposes the inductive effect. However, for halogens, the -I effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution.[7]

  • Formyl Group Effect (-I, -R): The aldehyde group is a powerful electron-withdrawing group through both induction (due to the electronegative oxygen) and resonance. It strongly deactivates the aromatic ring and directs incoming electrophiles to the meta-position.

The combination of these effects makes the aromatic ring electron-deficient and significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack.[1][9]

electronic_effects cluster_molecule Electronic Effects on this compound cluster_key Key mol Benzene Ring F F mol->F +R (Weak) Cl Cl mol->Cl +R (Weak) CHO CHO mol->CHO -R (Strong) F->mol -I (Strong) Cl->mol -I (Strong) CHO->mol -I k1 Inductive Effect (-I) (Electron Withdrawing) k2 Resonance Effect (+R/-R) (Donating/Withdrawing)

Caption: Inductive and resonance effects in this compound.

Chemical Reactivity and Key Synthetic Transformations

The electronic properties of this compound render it a versatile substrate for several important organic reactions.

Nucleophilic Addition Reactions

The primary site of reactivity is the electrophilic carbonyl carbon. The electron-withdrawing substituents make it particularly prone to nucleophilic addition.[10][11] This class of reactions is fundamental for building molecular complexity.[9]

  • Common Nucleophiles: Grignard reagents, organolithium compounds, cyanide, amines, and alcohols.

  • Products: Formation of secondary alcohols, cyanohydrins, imines, and acetals.

  • Significance: These reactions are crucial for introducing new functional groups and extending the carbon skeleton.[9]

Wittig Reaction

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[14] This transformation is highly valuable in drug synthesis for creating carbon-carbon double bonds with good stereochemical control.[15]

  • Reagents: A triphenyl phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base.[14]

  • Driving Force: The formation of the highly stable triphenylphosphine oxide byproduct.[15]

  • Application: Synthesis of substituted styrenes and other olefinic compounds.

wittig_workflow start Start Materials phosphonium_salt Triphenylphosphonium Salt [Ph3P+CH2R]X- start->phosphonium_salt aldehyde This compound start->aldehyde ylide Phosphonium Ylide (Wittig Reagent) Ph3P=CHR phosphonium_salt->ylide Deprotonation reaction Wittig Reaction (Nucleophilic Addition) aldehyde->reaction base Strong Base (e.g., n-BuLi, NaH) base->ylide ylide->reaction oxaphosphetane Oxaphosphetane Intermediate reaction->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene Product elimination->product byproduct Triphenylphosphine Oxide (Ph3P=O) elimination->byproduct

Caption: General workflow of the Wittig reaction.

Oxidation and Reduction
  • Oxidation: this compound can be readily oxidized to the corresponding 5-chloro-2-fluorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This carboxylic acid derivative is also a valuable synthetic intermediate.[16]

  • Reduction: The aldehyde can be reduced to 5-chloro-2-fluorobenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions.[17][18] These reactions are cornerstones of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug molecules.[19]

  • Reaction Types: Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes).

  • Conditions: Typically require a palladium catalyst, a suitable ligand, and a base.

  • Significance: Allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecular architectures from simple precursors.[17]

Applications in Drug Development and Medicinal Chemistry

This compound is a key starting material and intermediate in the pharmaceutical industry.[1] Its unique electronic and steric properties are exploited to build complex heterocyclic systems and introduce specific functionalities into drug candidates.

  • Synthesis of Heterocycles: The aldehyde functionality is a key handle for cyclization reactions, leading to the formation of nitrogen-containing heterocycles like quinolines and benzodiazepines, which are core structures in many CNS-active agents.[20][21]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1]

  • Fluorescent Probes: The fluorinated aromatic structure makes it a candidate for designing fluorescent probes used in biological imaging and diagnostics.[1]

drug_synthesis_pathway start This compound step1 Reaction with Amine (R-NH2) start->step1 intermediate1 Imine Intermediate step1->intermediate1 step2 Cyclization Reaction intermediate1->step2 intermediate2 Heterocyclic Scaffold (e.g., Dihydroquinazoline) step2->intermediate2 step3 Further Functionalization (e.g., Cross-Coupling) intermediate2->step3 final_product Complex Drug Molecule (API) step3->final_product

Caption: A simplified synthetic pathway from the title compound to a drug molecule.

Experimental Protocols

The following are representative experimental protocols for common transformations of this compound.

Protocol: Wittig Olefination

This protocol describes a general procedure for the synthesis of a substituted alkene from this compound using a stabilized ylide.

Objective: To synthesize (E)-methyl 3-(5-chloro-2-fluorophenyl)acrylate.

Materials:

  • Methyl (triphenylphosphoranylidene)acetate (Wittig salt)

  • This compound

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in 10 mL of anhydrous toluene.

  • Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired alkene.

Protocol: Reductive Amination

This protocol outlines the synthesis of a secondary amine via reductive amination.

Objective: To synthesize N-benzyl-1-(5-chloro-2-fluorophenyl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in 10 mL of 1,2-dichloroethane (DCE).

  • Add benzylamine (1.1 mmol, 1.1 equiv.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the target secondary amine.

Conclusion

This compound is a high-value chemical intermediate whose utility stems from the predictable and versatile reactivity conferred by its halogen and aldehyde functional groups. The strong electron-withdrawing nature of its substituents activates the carbonyl group for a host of nucleophilic addition and condensation reactions, while the C-Cl bond provides a handle for advanced cross-coupling methodologies. A thorough understanding of its electronic properties and reactivity is essential for chemists aiming to leverage this compound for the efficient and innovative synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

Stability and Storage of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-2-fluorobenzaldehyde (CAS No. 96515-79-6). Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the known instabilities, recommended handling and storage protocols, and suggested methods for assessing its purity over time.

Core Chemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄ClFO.[1][2][3][4] Its physical and chemical properties are summarized in the table below. The appearance of the compound, which can range from a white to orange or green powder or liquid, may be indicative of its purity and stability.[1]

PropertyValueSource(s)
CAS Number 96515-79-6[1][4][5]
Molecular Formula C₇H₄ClFO[1][2][3][4]
Molecular Weight 158.56 g/mol [1][4][6]
Melting Point 29-39 °C[1]
Boiling Point ~210 °C at 760 mmHg[7]
Appearance White to orange to green powder, lump, or clear liquid[1]

Stability Profile

The primary stability concern for this compound, like many aromatic aldehydes, is its susceptibility to oxidation.[8] The aldehyde functional group can be readily oxidized to a carboxylic acid, especially when exposed to air (oxygen).[8] This degradation is a common issue for aldehydes and can be accelerated by factors such as light, heat, and the presence of impurities.

Known Incompatibilities

To maintain the stability of this compound, it is crucial to avoid contact with the following:

  • Strong Oxidizing Agents: These can rapidly convert the aldehyde to the corresponding carboxylic acid.

  • Strong Bases: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation reaction that yields both the corresponding carboxylic acid and alcohol.[8]

  • Strong Acids and Reducing Agents: While the primary concern is oxidation, strong acids and reducing agents can also promote other unwanted reactions.

Degradation Pathway

The most probable degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid group, forming 5-chloro-2-fluorobenzoic acid.

Caption: Oxidation of this compound to its carboxylic acid.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the stability and purity of this compound. The compound is known to be air-sensitive, which necessitates specific precautions.[9]

Storage Conditions Summary
ParameterRecommendationRationaleSource(s)
Temperature 2-8°C or Room TemperatureReduced temperature slows down potential degradation reactions. While some sources suggest room temperature, refrigeration is a safer general practice for long-term stability.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing air (oxygen).[10][11]
Light Store in the dark (e.g., amber vial)Light can catalyze oxidative degradation.[9]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.[9][12]
Handling Workflow

To minimize degradation during use, a systematic workflow should be followed.

G Recommended Handling Workflow for Air-Sensitive Aldehydes cluster_workflow A Equilibrate container to room temperature before opening to prevent moisture condensation. B Work in an inert atmosphere (glove box or under a stream of N₂/Ar). A->B C Use clean, dry spatulas and glassware. B->C D Dispense the required amount quickly. C->D E Purge the container headspace with inert gas before resealing. D->E F Seal the container tightly. E->F G Return to appropriate storage conditions (e.g., 2-8°C, dark). F->G

Caption: A stepwise workflow for handling this compound.

Experimental Protocols for Stability Assessment

Proposed Stability Study Protocol

Objective: To evaluate the stability of this compound under various storage conditions over time.

Methodology:

  • Sample Preparation:

    • Divide a single batch of high-purity this compound into multiple aliquots in amber glass vials.

    • Create different storage conditions, for example:

      • 2-8°C under nitrogen

      • Room temperature (~25°C) under nitrogen

      • Room temperature (~25°C) exposed to air

      • Elevated temperature (e.g., 40°C) exposed to air (accelerated stability)

  • Time Points:

    • Establish a schedule for analysis, for instance: T=0, 1 month, 3 months, 6 months, and 12 months.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC)

    • Instrumentation: An HPLC system with a UV detector.

    • Column: A C18 reverse-phase column is generally suitable for separating aromatic aldehydes and their corresponding carboxylic acids.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol.[13]

    • Detection: UV detection at a wavelength where both the aldehyde and the potential carboxylic acid degradation product have significant absorbance (e.g., around 254 nm).[13]

    • Standard Preparation: Prepare calibrated standards of both this compound and 5-chloro-2-fluorobenzoic acid to accurately quantify their concentrations in the test samples.

    • Sample Analysis: At each time point, dissolve a known amount of the stored sample in a suitable solvent (e.g., the mobile phase) and inject it into the HPLC system.

    • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) value to determine the percentage of degradation. Quantify the amount of 5-chloro-2-fluorobenzoic acid formed.

Alternative Method: Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) can also be used.[14][15][16] This method is effective for volatile compounds. It would require the development of a suitable temperature program to separate the aldehyde from its degradation product. Derivatization may be necessary for the less volatile carboxylic acid.[16]

Conclusion

The stability of this compound is primarily influenced by its sensitivity to atmospheric oxygen. Degradation, mainly through oxidation to 5-chloro-2-fluorobenzoic acid, can be significantly mitigated by adhering to strict storage and handling protocols. Storing the compound at reduced temperatures in a dark, airtight container under an inert atmosphere is the most effective strategy to ensure its long-term purity and viability for research and manufacturing purposes. Regular analytical assessment using techniques like HPLC is recommended to monitor the quality of the material over time.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory and process development applications.

Introduction

This compound is a versatile aromatic aldehyde whose structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in organic synthesis.[1] Its unique reactivity is leveraged in the creation of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This guide will explore the two most prominent and practical synthetic pathways for its preparation: the formylation of 4-chloro-1-fluorobenzene and the oxidation of 2-fluoro-5-chlorotoluene.

Synthetic Pathways and Starting Materials

The selection of a synthetic route to this compound is often dictated by the availability and cost of the starting materials, as well as the desired scale of production and purity requirements. Below, we detail the two primary manufacturing processes.

Formylation of 4-Chloro-1-fluorobenzene

This approach introduces a formyl group (-CHO) onto the 4-chloro-1-fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, since the para position is blocked by the chlorine atom, formylation is directed to the ortho position, yielding the desired product. Two common methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the aromatic ring to introduce the formyl group after hydrolysis.

Reaction Pathway:

Vilsmeier_Haack 4-Chloro-1-fluorobenzene 4-Chloro-1-fluorobenzene Intermediate_Complex Intermediate Complex 4-Chloro-1-fluorobenzene->Intermediate_Complex Electrophilic Aromatic Substitution DMF_POCl3 DMF, POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF_POCl3->Vilsmeier_Reagent Reagent Formation Vilsmeier_Reagent->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Hydrolysis Hydrolysis H₂O Ortho_Lithiation 4-Chloro-1-fluorobenzene 4-Chloro-1-fluorobenzene Aryllithium_Intermediate Aryllithium Intermediate 4-Chloro-1-fluorobenzene->Aryllithium_Intermediate Ortho-Lithiation nBuLi n-BuLi nBuLi->Aryllithium_Intermediate Intermediate_Adduct Intermediate Adduct Aryllithium_Intermediate->Intermediate_Adduct Nucleophilic Addition DMF DMF DMF->Intermediate_Adduct This compound This compound Intermediate_Adduct->this compound Hydrolysis Hydrolysis H₂O Oxidation_MnO2 2-Fluoro-5-chlorotoluene 2-Fluoro-5-chlorotoluene This compound This compound 2-Fluoro-5-chlorotoluene->this compound Oxidation MnO2_H2SO4 MnO₂, H₂SO₄ MnO2_H2SO4->this compound Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Material Select Starting Material (e.g., 4-Chloro-1-fluorobenzene) Reaction Perform Synthesis (e.g., Vilsmeier-Haack) Starting_Material->Reaction Quenching Reaction Quenching and Workup Reaction->Quenching Crude_Product Crude this compound Quenching->Crude_Product Purification_Method Select Purification Method (Distillation or Chromatography) Crude_Product->Purification_Method Purification_Process Purification Purification_Method->Purification_Process Pure_Product Pure this compound Purification_Process->Pure_Product Analytical_Techniques Analytical Techniques (GC, NMR, MS) Pure_Product->Analytical_Techniques Characterization Characterization and Purity Assessment Analytical_Techniques->Characterization Final_Data Final Product Data (Yield, Purity, Spectra) Characterization->Final_Data

References

The Synthesis of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 5-Chloro-2-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The document details the core mechanism, experimental protocols, and quantitative data, offering a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

This compound is a versatile aromatic aldehyde utilized as a building block in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the presence of three distinct functional groups on the benzene ring: an aldehyde, a chlorine atom, and a fluorine atom. These features allow for a wide range of subsequent chemical modifications, making it a valuable precursor in the development of novel compounds. This guide focuses on the most regioselective and efficient method for its preparation: the directed ortho-lithiation of 1-chloro-4-fluorobenzene.

Core Synthesis Mechanism: Directed Ortho-Lithiation

The formation of this compound is most effectively achieved through a directed ortho-lithiation reaction of 1-chloro-4-fluorobenzene, followed by formylation. In this mechanism, the fluorine atom, being a potent ortho-directing group, facilitates the deprotonation of the adjacent carbon atom by a strong organolithium base, such as n-butyllithium.[2][3][4] This regioselectivity is crucial for the specific formation of the desired isomer.

The lithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent aqueous workup yields the final product, this compound.

Signaling Pathway Diagram

Directed Ortho-Lithiation Mechanism 1-Chloro-4-fluorobenzene 1-Chloro-4-fluorobenzene Lithiated Intermediate Lithiated Intermediate 1-Chloro-4-fluorobenzene->Lithiated Intermediate Deprotonation n-BuLi n-Butyllithium (n-BuLi) Tetrahedral Intermediate Tetrahedral Intermediate Lithiated Intermediate->Tetrahedral Intermediate Nucleophilic Attack DMF N,N-Dimethylformamide (DMF) This compound This compound Tetrahedral Intermediate->this compound Aqueous Workup

Caption: Mechanism of this compound formation.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via directed ortho-lithiation.

Materials and Equipment
  • 1-Chloro-4-fluorobenzene

  • n-Butyllithium (in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of 1M aqueous hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to afford this compound.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (1-Chloro-4-fluorobenzene in THF) Lithiation 2. Lithiation (n-BuLi, -78 °C, 2h) Setup->Lithiation Formylation 3. Formylation (DMF, -78 °C to RT) Lithiation->Formylation Quench 4. Quench & Extract (HCl, Ether, NaHCO3, Brine) Formylation->Quench Purify 5. Dry, Concentrate & Purify (MgSO4, Rotovap, Chromatography) Quench->Purify Final Product Final Product Purify->Final Product This compound

Caption: Synthesis workflow for this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the directed ortho-lithiation method.

ParameterValueReference / Notes
Reactants & Reagents
1-Chloro-4-fluorobenzene1.0 eqStarting Material
n-Butyllithium1.1 eqLithiating Agent
N,N-Dimethylformamide (DMF)1.5 eqFormylating Agent
Reaction Conditions
Lithiation Temperature-78 °CCritical for regioselectivity and stability
Lithiation Time2 hoursTo ensure complete lithiation
Formylation Temperature-78 °C to Room TemperatureGradual warming
Product Information
Yield70-85%Typical isolated yield after purification
Purity>98%Determined by GC-MS or NMR
Melting Point34-39 °C
Molecular FormulaC₇H₄ClFO[5]
Molecular Weight158.56 g/mol [5]

Conclusion

The directed ortho-lithiation of 1-chloro-4-fluorobenzene provides a highly regioselective and efficient pathway for the synthesis of this compound. The fluorine atom's strong directing ability is key to the success of this method. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field to reproduce and potentially optimize this important transformation. The resulting product serves as a valuable intermediate for the development of new pharmaceuticals and other high-value chemical entities.

References

Commercial Availability and Synthetic Utility of 5-Chloro-2-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and suppliers of 5-Chloro-2-fluorobenzaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it details experimental protocols for its synthesis and a representative application in the Wittig reaction, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are consistently high, typically at 97% or greater, ensuring reliability in synthetic applications. The compound is generally supplied as a white to off-white solid or crystalline powder.

Below is a summary of key data from a selection of prominent suppliers:

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Sigma-Aldrich 98%96515-79-6C₇H₄ClFO158.5634-39
Thermo Scientific Chemicals 97%96515-79-6C₇H₄ClFO158.5635-39
Apollo Scientific 98%96515-79-6C₇H₄ClFO158.5629-32
Chem-Impex ≥ 98% (GC)96515-79-6C₇H₄ClFO158.5635-39
AOBChem 97%96515-79-6C₇H₄ClFO158.56-
TCI America >98.0% (GC)96515-79-6C₇H₄ClFO158.5635-39
Fluoropharm NLT 98%96515-79-6C₇H₄ClFO158.56-
Chemlyte Solutions 99.0%96515-79-6C₇H₄ClFO158.56-

Note: The absence of a melting point from some suppliers does not necessarily indicate a lack of data, but rather that it was not prominently featured in the readily available documentation. Researchers should always refer to the specific Certificate of Analysis (CoA) for lot-specific data.

Strategic Sourcing and Application Workflow

The process from identifying the need for this compound to its successful application in a synthetic workflow involves several key stages. The following diagram illustrates a typical logical relationship for a research and development setting.

Identify Synthetic Need Identify Synthetic Need Supplier Identification & Vetting Supplier Identification & Vetting Identify Synthetic Need->Supplier Identification & Vetting Request Quotations & Samples Request Quotations & Samples Supplier Identification & Vetting->Request Quotations & Samples Technical Data Review (CoA, SDS) Technical Data Review (CoA, SDS) Request Quotations & Samples->Technical Data Review (CoA, SDS) Supplier Selection Supplier Selection Technical Data Review (CoA, SDS)->Supplier Selection Procurement Procurement Supplier Selection->Procurement Incoming Quality Control Incoming Quality Control Procurement->Incoming Quality Control Experimental Design Experimental Design Incoming Quality Control->Experimental Design Reaction Execution Reaction Execution Experimental Design->Reaction Execution Analysis & Purification Analysis & Purification Reaction Execution->Analysis & Purification Product Characterization Product Characterization Analysis & Purification->Product Characterization

Figure 1. A logical workflow for sourcing and utilizing this compound in a research context.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Wittig reaction, a fundamental transformation in organic chemistry.

Synthesis of this compound via Halogen Exchange

This protocol is adapted from general procedures described in patent literature for the synthesis of fluorobenzaldehydes.[1] It involves a nucleophilic aromatic substitution (SNAAr) reaction to replace a chlorine atom with a fluorine atom.

Reaction Scheme:

Materials:

  • 2,5-Dichlorobenzaldehyde

  • Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Toluene

  • Diatomaceous earth

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,5-dichlorobenzaldehyde (1 equivalent) and sulfolane.

  • Add spray-dried potassium fluoride (2-3 equivalents).

  • Flush the flask with nitrogen and maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction mixture to 200-220 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 10-15 hours.

  • Upon completion, cool the reaction mixture to below 100 °C.

  • Add toluene to the mixture and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Wash the filter cake with additional toluene.

  • Combine the filtrate and washings and remove the toluene by distillation.

  • The crude product is then purified by vacuum distillation to yield this compound.

Application in the Wittig Reaction: Synthesis of 1-Chloro-4-(2-ethenyl)-2-fluorobenzene

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][3] This protocol outlines the reaction of this compound with a phosphorus ylide to form the corresponding alkene.

Reaction Scheme:

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Septum

  • Nitrogen balloon

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1-2 hours, during which the color should turn yellow-orange, indicating the formation of the ylide.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure alkene.

Signaling Pathway in Drug Development Context

While this compound is a synthetic intermediate and not a therapeutic agent itself, it serves as a crucial starting material for the synthesis of various biologically active molecules. For instance, substituted benzaldehydes are precursors to compounds that may act as enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a downstream product derived from this compound could potentially act as a kinase inhibitor, a common target in cancer therapy.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascade (e.g., MAPK pathway) Downstream Signaling Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascade (e.g., MAPK pathway) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade (e.g., MAPK pathway)->Cell Proliferation & Survival Kinase Inhibitor (Derived from this compound) Kinase Inhibitor (Derived from this compound) Kinase Inhibitor (Derived from this compound)->Receptor Tyrosine Kinase (RTK)

Figure 2. A hypothetical signaling pathway illustrating the potential role of a downstream product.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. The detailed protocols offer practical starting points for researchers, which can be further optimized based on specific laboratory conditions and desired outcomes.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-Chloro-2-fluorobenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both a chloro and a fluoro substituent on the aromatic ring presents unique challenges, including the lower reactivity of the aryl chloride and potential steric hindrance. The protocols outlined herein are designed to address these challenges, providing a robust starting point for researchers.

The general reaction scheme involves the palladium-catalyzed coupling of this compound with various aryl or heteroaryl boronic acids or their esters to yield the corresponding biaryl benzaldehydes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and necessitates the use of electron-rich and bulky ligands to facilitate the reaction.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid partners may be necessary.

General Protocol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity (for 1 mmol scale)
This compound55034-67-8158.56158.6 mg (1.0 mmol, 1.0 equiv)
Aryl/Heteroaryl Boronic AcidVariesVaries1.2 mmol (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.504.5 mg (0.02 mmol, 2 mol%)
SPhos657408-07-6410.5116.4 mg (0.04 mmol, 4 mol%)
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.27424.5 mg (2.0 mmol, 2.0 equiv)
Toluene (anhydrous, degassed)108-88-392.144 mL
Water (degassed)7732-18-518.021 mL

Procedure: [1]

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[1]

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.[1]

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[1]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the solution and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

The following table summarizes representative examples of Suzuki coupling reactions with this compound and various boronic acids. Please note that yields can vary based on the specific reaction conditions and the purity of the reagents.

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid2-Fluoro-5-phenylbenzaldehyde85-95%
24-Methoxyphenylboronic acid2-Fluoro-5-(4-methoxyphenyl)benzaldehyde80-90%
33,5-Dimethylphenylboronic acid2-Fluoro-5-(3,5-dimethylphenyl)benzaldehyde75-85%
42-Thiopheneboronic acid2-Fluoro-5-(thiophen-2-yl)benzaldehyde70-80%

Note: The yields presented are representative and may vary depending on the specific experimental conditions and the purity of the reagents.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

experimental_workflow setup Reaction Setup (this compound, Boronic Acid, Pd(OAc)2, SPhos, K3PO4 in Schlenk flask) purge Inert Gas Purge (Argon or Nitrogen) setup->purge add_solvents Addition of Solvents (Anhydrous Toluene, Degassed Water) purge->add_solvents reaction Reaction (Heating at 100-110 °C, 12-24h) add_solvents->reaction workup Workup (EtOAc/Water extraction, Brine wash) reaction->workup purification Purification (Drying over Na2SO4, Concentration, Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)2 Base pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

References

Application Notes and Protocols for Alkene Synthesis via Witt-ig Reaction of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various alkenes from 5-Chloro-2-fluorobenzaldehyde using the Wittig reaction. This powerful and versatile olefination method offers a reliable route to construct carbon-carbon double bonds, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates and other fine chemicals.

The Wittig reaction utilizes a phosphorus ylide (the Wittig reagent) to convert aldehydes or ketones into alkenes.[1] The reaction is renowned for its functional group tolerance and often provides excellent control over the regioselectivity of the newly formed double bond.[2][3]

Reaction Principle

The core of the Wittig reaction is the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of this compound. This initial step forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[4] The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene and the highly stable triphenylphosphine oxide.[5]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6]

Data Presentation: Representative Wittig Reactions

The following table summarizes expected outcomes for the Wittig reaction of this compound with various phosphonium ylides under typical conditions. Please note that yields are estimates and can vary based on reaction scale and optimization.

EntryWittig Reagent PrecursorBaseSolventExpected ProductEstimated Yield (%)Expected Predominant Isomer
1Methyltriphenylphosphonium bromiden-BuLiTHF1-Chloro-4-fluoro-2-vinylbenzene85-95N/A
2Ethyltriphenylphosphonium bromideNaHDMSO1-(1-Chloro-4-fluorophenyl)prop-1-ene80-90Z
3Benzyltriphenylphosphonium chloridet-BuOKTHF1-Chloro-4-fluoro-2-styrylbenzene85-95Z
4(Carbethoxymethylene)triphenylphosphoraneN/A (stabilized ylide)DCMEthyl 3-(5-chloro-2-fluorophenyl)acrylate90-98E

Experimental Protocols

Herein are two detailed protocols for the Wittig reaction with this compound, illustrating the use of both a non-stabilized and a stabilized ylide.

Protocol 1: Synthesis of 1-Chloro-4-fluoro-2-vinylbenzene using a Non-Stabilized Ylide

This protocol describes the reaction of this compound with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to orange or deep yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the pure 1-Chloro-4-fluoro-2-vinylbenzene.

Protocol 2: Synthesis of Ethyl 3-(5-chloro-2-fluorophenyl)acrylate using a Stabilized Ylide

This protocol utilizes a commercially available, stable ylide, (carbethoxymethylene)triphenylphosphorane, simplifying the procedure as a strong base is not required.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • This compound

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents). Add dichloromethane and stir the mixture at room temperature.

  • Reaction Progression: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide. Add hexanes to the residue and triturate to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes. The combined filtrate contains the crude product. Concentrate the filtrate and purify by flash column chromatography on silica gel to afford the pure ethyl 3-(5-chloro-2-fluorophenyl)acrylate.

Mandatory Visualizations

Wittig_Reaction_Pathway cluster_ylide Ylide Formation (Non-Stabilized) cluster_reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General pathway of the Wittig reaction.

Experimental_Workflow start Start reagents Combine Wittig Reagent Precursor and Base (if necessary) in Solvent start->reagents ylide_formation Ylide Formation (Stir at appropriate temp) reagents->ylide_formation add_aldehyde Add this compound Solution ylide_formation->add_aldehyde reaction Reaction Stirring (Monitor by TLC) add_aldehyde->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Alkene Product purification->product

Caption: Experimental workflow for Wittig synthesis.

References

Application Notes and Protocols: Synthesis of (5-Chloro-2-fluorophenyl)-substituted Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science. The presence of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity. The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds, providing a direct route to complex alcohols.[1][2] This document details a representative protocol for the synthesis of secondary alcohols by reacting 5-Chloro-2-fluorobenzaldehyde with an organomagnesium halide (Grignard reagent). The resulting (5-chloro-2-fluorophenyl)-substituted carbinols are valuable intermediates for the development of novel pharmaceutical agents and functional materials.

The protocol outlines the preparation of a Grignard reagent, its subsequent reaction with the aldehyde, and the purification of the final alcohol product. All procedures must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water.[3][4]

Reaction Principle and Workflow

The synthesis is a two-stage, one-pot process. First, an organohalide (R-X) reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form the Grignard reagent (R-Mg-X).[5] This reagent acts as a potent carbon nucleophile.

In the second stage, this compound is added to the freshly prepared Grignard reagent. The nucleophilic R-group attacks the electrophilic carbonyl carbon of the aldehyde.[6][7] This addition forms a magnesium alkoxide intermediate. Finally, an acidic work-up protonates the alkoxide to yield the desired secondary alcohol.[8][9]

G Figure 1: Experimental Workflow for Grignard Synthesis cluster_prep Phase 1: Preparation cluster_grignard Phase 2: Grignard Reagent Formation cluster_reaction Phase 3: Reaction & Work-up cluster_purification Phase 4: Isolation & Purification prep_glass Oven-Dry Glassware (Flask, Condenser, Funnel) prep_reagents Ensure Anhydrous Solvents (THF/Diethyl Ether) prep_assembly Assemble Apparatus Under Inert Atmosphere (N2/Ar) add_mg Add Mg Turnings & Iodine Crystal to Flask prep_assembly->add_mg add_halide Slowly Add Organohalide (e.g., Bromobenzene) in Ether add_mg->add_halide initiation Observe Initiation (Color Change, Gentle Reflux) add_halide->initiation formation Maintain Reflux Until Mg is Consumed initiation->formation cool_reagent Cool Grignard Reagent to 0 °C (Ice Bath) formation->cool_reagent add_aldehyde Dropwise Addition of This compound cool_reagent->add_aldehyde react Stir at Room Temperature (Monitor by TLC) add_aldehyde->react quench Quench with Sat. aq. NH4Cl at 0 °C react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for the synthesis of (5-Chloro-2-fluorophenyl)-substituted alcohols.

Detailed Experimental Protocol

This protocol describes the synthesis of (5-chloro-2-fluorophenyl)(phenyl)methanol as a representative example.

2.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Magnesium Turnings24.310.36 g1.2
Iodine253.811 crystalCatalytic
Bromobenzene157.011.96 g (1.31 mL)1.0
This compound158.551.98 g1.0
Anhydrous Tetrahydrofuran (THF)-~100 mL-
Saturated aq. Ammonium Chloride-~50 mL-
Ethyl Acetate-~150 mL-
Anhydrous Sodium Sulfate-~10 g-
1 M Hydrochloric Acid-As needed-

2.2 Equipment

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

2.3 Protocol Steps

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Assemble the dry three-necked flask with the reflux condenser and dropping funnel. Ensure the system is under a positive pressure of an inert gas.

  • Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flask.[10]

  • Add ~15 mL of anhydrous THF to the flask to cover the magnesium.

  • Prepare a solution of bromobenzene (1.0 eq) in ~30 mL of anhydrous THF in the dropping funnel.

  • Add a small portion (~3-4 mL) of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color and the spontaneous, gentle reflux of the solvent.[9] Gentle warming may be required if the reaction does not start.[11]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.

  • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grayish and turbid.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in ~40 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).[9]

  • If a large amount of solid magnesium salts persists, add 1 M HCl dropwise until the solids dissolve.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (5-chloro-2-fluorophenyl)(phenyl)methanol.

Chemical Pathway and Expected Outcome

The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new C-C bond.[12] The subsequent acidic workup protonates the oxygen to form the final alcohol.

G Figure 2: Reaction Pathway cluster_reactants cluster_intermediate cluster_product R1 This compound I1 Magnesium Alkoxide Intermediate R1->I1 1. Nucleophilic Attack (Anhydrous THF) plus1 + R2 Phenylmagnesium Bromide (Grignard Reagent) R2->I1 P1 (5-chloro-2-fluorophenyl)(phenyl)methanol I1->P1 2. Acidic Work-up (e.g., H₃O⁺ / NH₄Cl)

Caption: Generalized mechanism of the Grignard addition to the aldehyde.

3.1 Expected Results

The following table summarizes the expected data for the synthesis of (5-chloro-2-fluorophenyl)(phenyl)methanol. Yields are estimates based on typical Grignard reactions with similar substrates.

ParameterExpected Value
Product (5-chloro-2-fluorophenyl)(phenyl)methanol
Appearance White to off-white solid
Yield 60-85%
¹H NMR Predicted shifts (CDCl₃, 400 MHz): δ 7.20-7.50 (m, 8H, Ar-H), 6.0 (s, 1H, CH-OH), 2.5-3.0 (br s, 1H, OH).
Side Products Biphenyl may form from the coupling of the Grignard reagent with unreacted bromobenzene, especially at higher temperatures.[13] Unreacted starting materials may also be present if the reaction does not go to completion. Formation of the Wurtz coupling product is another potential side reaction.[14]

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be performed under an inert atmosphere.[2][10]

  • Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from sources of ignition.[10]

  • Reagents: Organohalides like bromobenzene are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The quenching step is exothermic and should be performed slowly in an ice bath to control the reaction rate.

References

Application Notes and Protocols for the Synthesis of Quinazolines Using 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing 5-chloro-2-fluorobenzaldehyde as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The protocols outlined below are based on established and versatile methods for quinazoline synthesis. They are designed to be adaptable for the creation of diverse chemical libraries for drug discovery and development programs.

General Synthetic Strategies

The synthesis of quinazolines and their derivatives from this compound can be primarily achieved through two effective strategies:

  • One-Pot Cyclocondensation: This approach involves the direct reaction of this compound with a suitable binucleophilic amine, such as 2-aminobenzylamine or anthranilamide, to construct the quinazoline or quinazolinone core in a single step. This method is often favored for its efficiency and atom economy.

  • Two-Step Synthesis via an Intermediate: This strategy involves the initial conversion of this compound into a more reactive intermediate, such as a 2-aminobenzophenone or an ortho-fluorobenzamide, followed by a subsequent cyclization reaction to yield the desired quinazoline derivative. This can be a valuable approach for accessing a wider range of substituted quinazolines.

Below are detailed protocols for key experiments based on these strategies.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one via Cyclocondensation

This protocol details the synthesis of a dihydroquinazolinone derivative through the cyclocondensation of this compound with anthranilamide. This method is noted for its operational simplicity and the use of green solvents.[1][2]

Reaction Scheme:

Protocol_1 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 5_chloro_2_fluorobenzaldehyde This compound reagents Ethanol (Solvent) Catalyst (e.g., Ga-MCM-22) Reflux anthranilamide Anthranilamide product 2-(5-Chloro-2-fluorophenyl)- 2,3-dihydroquinazolin-4(1H)-one reagents->product +

Caption: General reaction scheme for Protocol 1.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaAmount
This compound96515-79-6C₇H₄ClFO1 mmol
Anthranilamide88-68-6C₇H₈N₂O1 mmol
Ethanol64-17-5C₂H₆O10 mL
Catalyst (e.g., Ga-MCM-22)N/AN/Acatalytic amount

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add ethanol (10 mL) and the catalyst.

  • Stir the mixture and bring it to reflux in an oil bath.

  • After 5 minutes, add anthranilamide (1 mmol) to the flask.

  • Subsequently, add this compound (1 mmol) to the reaction mixture under continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(5-chloro-2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.

Expected Outcome:

This protocol is expected to produce the desired dihydroquinazolinone in good to excellent yields (typically 85-95%), depending on the catalyst and reaction time.[1][2]

Protocol 2: Metal-Free Synthesis of a Substituted Quinazoline

This protocol describes a metal-free approach for the synthesis of a quinazoline derivative, which is environmentally benign and avoids metal contamination in the final product.[3][4] It is based on the reaction of a 2-fluorobenzaldehyde derivative with an appropriate amine, followed by a base-promoted intramolecular cyclization.[5]

Workflow Diagram:

Protocol_2_Workflow start Start reactants Combine this compound and 1H-pyrazol-3-amine in a suitable solvent start->reactants condensation Intermolecular Condensation (e.g., heating) reactants->condensation add_base Add Base (e.g., K2CO3 or Cs2CO3) condensation->add_base cyclization Intramolecular C-N Coupling (promoted by base) add_base->cyclization workup Aqueous Work-up and Extraction cyclization->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolate Pure Quinazoline Derivative purification->product

Caption: Experimental workflow for Protocol 2.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaAmount
This compound96515-79-6C₇H₄ClFO1 mmol
1H-Pyrazol-3-amine1820-80-0C₃H₅N₃1 mmol
Solvent (e.g., DMSO, DMF)VariesVaries5 mL
Base (e.g., Cs₂CO₃, K₂CO₃)VariesVaries2.5 mmol

Procedure:

  • In a sealed tube, dissolve this compound (1 mmol) and 1H-pyrazol-3-amine (1 mmol) in a suitable solvent such as DMSO or DMF (5 mL).

  • Heat the mixture to facilitate the initial intermolecular condensation reaction. The temperature and time will depend on the specific substrates and solvent used.

  • After the initial condensation, add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.5 mmol) to the reaction mixture.

  • Continue heating the mixture to promote the intramolecular C-N coupling reaction, leading to the formation of the quinazoline ring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.

Quantitative Data Summary

The following table summarizes typical yields for quinazoline synthesis reactions based on analogous transformations reported in the literature. The exact yields for derivatives of this compound may vary.

ProtocolReaction TypeTypical Yield RangeReference
1Cyclocondensation with Anthranilamide85-95%[1][2]
2Metal-Free Synthesis with Amines60-90%[5]

Signaling Pathway and Logical Relationships

The synthesis of quinazolines is a key step in the development of inhibitors for various signaling pathways implicated in diseases like cancer. For instance, many quinazoline derivatives are designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical node in cell proliferation and survival pathways.

Signaling_Pathway cluster_synthesis Synthesis cluster_bioactivity Biological Target cluster_pathway Downstream Signaling start This compound quinazoline Quinazoline Derivative start->quinazoline Synthetic Protocols EGFR EGFR Tyrosine Kinase inhibition Inhibition quinazoline->inhibition EGFR->inhibition pathway Cell Proliferation & Survival Pathways inhibition->pathway Blocks

Caption: Logical relationship of synthesis to biological action.

These protocols and application notes serve as a guide for the synthesis of novel quinazoline derivatives from this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. The versatility of the quinazoline scaffold continues to make it a high-priority target in the field of drug discovery.

References

Application Notes and Protocols: 5-Chloro-2-fluorobenzaldehyde in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 5-Chloro-2-fluorobenzaldehyde as a versatile starting material for the synthesis of various biologically active heterocyclic compounds. This document covers its application in the development of antimicrobial, anticonvulsant, and anticancer agents.

Introduction

This compound is a key building block in synthetic organic and medicinal chemistry.[1] Its unique electronic properties, stemming from the presence of electron-withdrawing chlorine and fluorine atoms, enhance the electrophilicity of the aldehyde group, making it highly reactive towards nucleophiles in condensation and cycloaddition reactions.[1] This reactivity profile allows for the efficient construction of a diverse range of heterocyclic scaffolds with significant therapeutic potential.

This document outlines detailed experimental procedures for the synthesis of three major classes of heterocyclic compounds derived from this compound:

  • Schiff Bases with notable antimicrobial activity.

  • Hydrazone Derivatives as potential anticonvulsant agents.

  • Quinazoline Scaffolds recognized for their anticancer properties.

The protocols are presented with clarity to ensure reproducibility in a laboratory setting. All quantitative data, including reaction yields and biological activity, are summarized in structured tables for straightforward comparison and analysis. Furthermore, reaction pathways and experimental workflows are illustrated using diagrams for enhanced comprehension.

Application 1: Synthesis of Antimicrobial Schiff Bases

Schiff bases derived from this compound have demonstrated significant potential as antimicrobial agents. The imine or azomethine group (>C=N-) is a crucial pharmacophore that contributes to their biological activity. The following protocol details the synthesis and evaluation of a representative Schiff base.

Experimental Protocol: Synthesis of (E)-N-(5-chloro-2-fluorobenzylidene)-4-fluoroaniline

This protocol is adapted from the synthesis of similar Schiff bases.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.

  • To this solution, add 10 mmol of 4-fluoroaniline.

  • Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.

  • Reflux the mixture for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold distilled water to remove any impurities.

  • Recrystallize the product from ethanol to obtain pure (E)-N-(5-chloro-2-fluorobenzylidene)-4-fluoroaniline.

  • Dry the purified product in a desiccator.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a Schiff base derived from a similar chloro-substituted salicylaldehyde, indicating the potential of compounds synthesized from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[2]

CompoundMicroorganism MIC (µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescence2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

Diagram: Synthesis of a Schiff Base

G reagent1 This compound reaction Reflux, 4-6h reagent1->reaction reagent2 4-Fluoroaniline reagent2->reaction solvent Ethanol, Acetic Acid (cat.) solvent->reaction product (E)-N-(5-chloro-2-fluorobenzylidene)-4-fluoroaniline reaction->product

Caption: General workflow for the synthesis of a Schiff base.

Application 2: Synthesis of Hydrazone Derivatives as Anticonvulsant Agents

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. Hydrazone derivatives containing a chloro-substituted aromatic ring have shown promising anticonvulsant activities.[3] The following protocol describes a general method for the synthesis of hydrazones from this compound.

Experimental Protocol: Synthesis of this compound Hydrazone

Materials:

  • This compound

  • Hydrazine Hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.

  • Add an equimolar amount (10 mmol) of hydrazine hydrate to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol to get the pure hydrazone.

Data Presentation: Anticonvulsant Activity

The anticonvulsant activity of synthesized hydrazones is typically evaluated in animal models. The following table presents representative data for hydrazone derivatives, showcasing their potential efficacy. The data is presented as the median effective dose (ED50) in mg/kg.

CompoundAnticonvulsant Activity (MES Test, ED50 mg/kg)Neurotoxicity (Rotarod Test, TD50 mg/kg)Protective Index (PI = TD50/ED50)
Hydrazone Derivative 150>300>6
Hydrazone Derivative 275>300>4
Phenytoin (Standard)9.568.57.2

Note: Data is representative and based on studies of similar compounds.

Diagram: Hydrazone Synthesis Workflow

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Hydrazine Hydrate and Catalytic Acetic Acid dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react filter_wash Filter, Wash with Cold Ethanol react->filter_wash dry Dry Under Vacuum filter_wash->dry end End dry->end

Caption: Experimental workflow for hydrazone synthesis.

Application 3: Synthesis of Quinazolines with Anticancer Potential

Quinazolines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer effects.[4] this compound can be utilized in multicomponent reactions to construct the quinazoline scaffold.

Experimental Protocol: Three-Component Synthesis of a 2,4-Disubstituted Quinazoline

This protocol is a general representation of a multicomponent reaction for quinazoline synthesis.

Materials:

  • This compound

  • 2-Aminobenzophenone

  • Ammonium Acetate

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 10 mmol of this compound, 10 mmol of 2-aminobenzophenone, and 20 mmol of ammonium acetate.

  • Add 50 mL of ethanol as the solvent.

  • Reflux the reaction mixture for 8-12 hours with constant stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Presentation: Anticancer Activity

The following table shows representative in vitro anticancer activity data for quinazoline derivatives against a human cancer cell line. The data is presented as the half-maximal inhibitory concentration (IC50) in µM.

CompoundCell LineIC50 (µM)
Quinazoline Derivative 1MCF-7 (Breast Cancer)5.2
Quinazoline Derivative 2A549 (Lung Cancer)8.7
Doxorubicin (Standard)MCF-7 (Breast Cancer)0.8

Note: Data is representative and based on studies of similar compounds.

Diagram: Quinazoline Synthesis Reaction Scheme

G reagent1 This compound reaction Ethanol, Reflux reagent1->reaction reagent2 2-Aminobenzophenone reagent2->reaction reagent3 Ammonium Acetate reagent3->reaction product 2-(5-Chloro-2-fluorophenyl)-4-phenylquinazoline reaction->product

Caption: Three-component reaction for quinazoline synthesis.

References

The Versatility of 5-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-2-fluorobenzaldehyde is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts specific reactivity and physicochemical properties that are leveraged in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of anti-inflammatory agents and protein kinase inhibitors.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Potential Kinase Inhibitors

Substituted pyrido[2,3-d]pyrimidin-7-ones are a class of compounds that have garnered significant interest as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. This compound serves as a critical starting material in a multi-step synthesis to construct this heterocyclic scaffold.

A key step in this synthetic pathway is the Knoevenagel condensation of this compound with an active methylene compound, such as ethyl cyanoacetate. This reaction is typically followed by a series of cyclization and substitution reactions to yield the final pyrido[2,3-d]pyrimidin-7-one derivative.

Experimental Protocol: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate

This protocol describes a general procedure for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl cyanoacetate (1.0 to 1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the stirred solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Knoevenagel condensation and subsequent reactions to form a pyrido[2,3-d]pyrimidin-7-one derivative.

Reaction StepReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
Knoevenagel Condensation This compound, Ethyl cyanoacetatePiperidineEthanolReflux2-485-95>95
Michael Addition/Cyclization Knoevenagel product, 6-aminouracilSodium ethoxideEthanolReflux6-870-80>98
Chlorination Pyrido[2,3-d]pyrimidine precursorPOCl₃TolueneReflux3-560-70>97
Suzuki Coupling Chlorinated intermediate, Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O9012-1650-65>99

Logical Workflow for Pyrido[2,3-d]pyrimidin-7-one Synthesis

G start Start: this compound knoevenagel Knoevenagel Condensation (with Ethyl Cyanoacetate) start->knoevenagel michael Michael Addition & Cyclization (with 6-Aminouracil) knoevenagel->michael chlorination Chlorination (with POCl3) michael->chlorination suzuki Suzuki Coupling (with Arylboronic Acid) chlorination->suzuki end End: Pyrido[2,3-d]pyrimidin-7-one Derivative suzuki->end

Synthetic pathway to a potential kinase inhibitor.

Application 2: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The tetrahydro-β-carboline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The Pictet-Spengler reaction is a powerful method for constructing this heterocyclic system. It involves the condensation of a tryptamine derivative with an aldehyde, such as this compound, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Pictet-Spengler Reaction of this compound with Tryptamine

This protocol outlines a general procedure for the synthesis of a 1-(5-chloro-2-fluorophenyl)-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or a suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Methodology:

  • Dissolve tryptamine (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add this compound (1.0 to 1.1 equivalents) to the solution.

  • Add the acid catalyst (e.g., TFA, 1.0 to 1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table presents representative quantitative data for the Pictet-Spengler reaction.

ReactantsCatalystSolventTemp (°C)Time (h)Yield (%)
This compound, TryptamineTrifluoroacetic acidDichloromethaneRT12-2475-85
This compound, Tryptaminep-Toluenesulfonic acidTolueneReflux6-1080-90
This compound, 5-MethoxytryptamineHydrochloric acidEthanolReflux8-1270-80

General Experimental Workflow for Pictet-Spengler Reaction

G start Start: this compound & Tryptamine condensation Condensation & Iminium Ion Formation (Acid Catalyst) start->condensation cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) condensation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification end End: Tetrahydro-β-carboline purification->end

Pictet-Spengler reaction workflow.

Application 3: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction can be employed to couple this compound with various aryl or heteroaryl boronic acids to synthesize biaryl aldehydes. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals with anti-inflammatory or other therapeutic properties.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

Methodology:

  • To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 to 1.5 equivalents), the palladium catalyst (0.01 to 0.05 equivalents), and the base (2.0 to 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001270-80
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901675-85
This compound3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102460-70

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (R-B(OR)2) ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Suzuki-Miyaura cross-coupling catalytic cycle.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. These reactions should be carried out in a properly equipped laboratory with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.

Application Notes and Protocols for Knoevenagel Condensation with 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[3][4] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules, including therapeutic agents and natural products.[1][5]

5-Chloro-2-fluorobenzaldehyde is a valuable substrate in medicinal chemistry due to the unique electronic properties conferred by its halogen substituents. The electron-withdrawing nature of both the chloro and fluoro groups enhances the electrophilicity of the carbonyl carbon, often facilitating the Knoevenagel condensation. The products derived from this aldehyde are of significant interest in drug discovery, as the resulting α,β-unsaturated systems can serve as Michael acceptors, a key feature in the design of targeted covalent inhibitors and other therapeutic agents.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a practical guide for researchers in organic synthesis and drug development.

General Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

  • Aldol Addition Intermediate: A tetrahedral intermediate is formed.

  • Dehydration: This intermediate undergoes dehydration, eliminating a molecule of water to yield the final α,β-unsaturated product.[6]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active Methylene\nCompound Active Methylene Compound Carbanion (Enolate) Carbanion (Enolate) Active Methylene\nCompound->Carbanion (Enolate) + Base Tetrahedral Intermediate Tetrahedral Intermediate Carbanion (Enolate)->Tetrahedral Intermediate + this compound α,β-Unsaturated Product α,β-Unsaturated Product Tetrahedral Intermediate->α,β-Unsaturated Product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are adapted from established procedures for substituted benzaldehydes and provide a starting point for the synthesis of various derivatives of this compound.

Protocol 1: Synthesis of (E)-2-(5-chloro-2-fluorobenzylidene)malononitrile

This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, using a basic catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol, 1.75 g) and malononitrile (10 mmol, 0.66 g) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will likely precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(5-chloro-2-fluorophenyl)acrylate

This protocol details the reaction with ethyl cyanoacetate, yielding a cyanoacrylate derivative.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

  • Ethanol or Water (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol, 1.75 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in 40 mL of ethanol or water.

  • Add DABCO (1 mmol, 0.11 g) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC.

  • After completion, if the product precipitates, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Synthesis of Diethyl (E)-(5-chloro-2-fluorobenzylidene)malonate

This protocol describes the condensation with diethyl malonate, which is less reactive and may require azeotropic removal of water.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Glacial Acetic Acid (co-catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (10 mmol, 1.75 g), diethyl malonate (12 mmol, 1.92 g), and 40 mL of toluene.

  • Add piperidine (1 mmol, 0.1 mL) and a catalytic amount of glacial acetic acid (e.g., 0.03 mL).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 4: Synthesis of (E)-3-(5-chloro-2-fluorophenyl)acrylic acid (Doebner Modification)

This protocol utilizes malonic acid in the presence of pyridine, which acts as both a catalyst and solvent, leading to a cinnamic acid derivative via in-situ decarboxylation.[6]

Materials:

  • This compound

  • Malonic acid

  • Pyridine (catalyst and solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve malonic acid (15 mmol, 1.56 g) in 15 mL of pyridine.

  • Add this compound (10 mmol, 1.75 g) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • The product will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds, based on literature for analogous substituted benzaldehydes.

Active Methylene CompoundCatalystSolventTemperatureTypical TimeTypical Yield Range (%)
MalononitrilePiperidineEthanolRoom Temp.1-3 h>90
Ethyl CyanoacetateDABCOEthanol/WaterRT - 50 °C2-6 h85-95
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux4-10 h80-90
Malonic AcidPyridinePyridineReflux2-4 h70-85

Note: The yields and reaction times are typical and may vary depending on the specific reaction conditions and scale. Optimization of these parameters is recommended for each specific application.

Experimental Workflow Visualization

G Start Start Combine_Reactants Combine Aldehyde, Active Methylene Compound, and Solvent Start->Combine_Reactants Add_Catalyst Add Catalyst Combine_Reactants->Add_Catalyst React Stir at Specified Temperature and Time Add_Catalyst->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitor->Workup Complete Purify Purify Product (Recrystallization or Chromatography) Workup->Purify Characterize Characterize Product (NMR, IR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of this compound provides a versatile and efficient pathway to a range of α,β-unsaturated compounds with significant potential in drug discovery and materials science. The protocols outlined herein serve as a robust starting point for the synthesis and subsequent investigation of these valuable molecules. The selection of the active methylene compound, catalyst, and reaction conditions can be tailored to optimize the yield and purity of the desired product for specific research and development applications.

References

Application Notes and Protocols for the Reductive Amination of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction typically proceeds via a two-step, one-pot sequence involving the initial reaction of a carbonyl compound, in this case, 5-Chloro-2-fluorobenzaldehyde, with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding amine. This application note provides a detailed experimental procedure for the reductive amination of this compound, a common building block in medicinal chemistry.

Reaction Principle

The reductive amination of this compound involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine). The subsequent reduction of the imine by a hydride source, such as sodium triacetoxyborohydride, affords the final N-substituted 5-chloro-2-fluorobenzylamine. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.[1][2]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol, 1.1 equiv) at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.[3]

  • To this mixture, add sodium triacetoxyborohydride (1.2 mmol, 1.2 equiv) portion-wise.

  • Continue stirring the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours.[3][4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).[3][4]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).[3][4]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3][4]

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired N-substituted 5-chloro-2-fluorobenzylamine.[4]

Data Presentation

The following table summarizes the typical quantitative data for the reductive amination of this compound based on general procedures. Actual yields will vary depending on the specific amine used.

ParameterValueReference
Reactants
This compound1.0 equiv[3][4]
Amine1.1 equiv[4]
Sodium Triacetoxyborohydride1.2 equiv[4]
Reaction Conditions
SolventDichloromethane (DCM)[3]
TemperatureRoom Temperature[3][4]
Reaction Time4 - 24 hours[3][4]
Workup
Quenching AgentSaturated aq. NaHCO₃[3][4]
Extraction SolventDichloromethane (DCM)[3][4]
Purification
MethodFlash Column Chromatography[4]

Experimental Workflow

Reductive_Amination_Workflow Reductive Amination of this compound Start Start: Weigh Reactants Dissolve Dissolve this compound and Amine in DCM Start->Dissolve Imine_Formation Stir for 1h at RT (Imine Formation) Dissolve->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Reduction Stir for 4-24h at RT (Reduction) Add_Reducing_Agent->Reduction Quench Quench with sat. NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for the reductive amination of this compound.

References

Application Notes and Protocols for Catalytic Reactions Involving 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-fluorobenzaldehyde is a versatile synthetic intermediate of significant interest in pharmaceutical and materials science research. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct electronic properties that influence its reactivity. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde carbonyl group, making it a prime candidate for a variety of catalytic transformations, including condensation and cyclization reactions. These reactions are instrumental in the construction of complex molecular architectures found in many biologically active compounds.

This document provides detailed application notes and generalized protocols for key catalytic reactions involving this compound, focusing on the Knoevenagel condensation and the Friedländer annulation for quinoline synthesis. While specific catalytic applications for this exact substrate are not extensively documented in publicly available literature, the following protocols represent standard, robust methodologies that serve as an excellent starting point for reaction discovery and optimization.

Key Catalytic Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst. This reaction is widely employed in the synthesis of a variety of important intermediates, including precursors for pharmaceuticals and dyes. For this compound, this reaction provides a direct route to substituted styrenes bearing the 5-chloro-2-fluorophenyl moiety.

The following table summarizes representative, albeit hypothetical, quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on typical outcomes for similar aromatic aldehydes and are intended to serve as a benchmark for experimental design.

EntryActive Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1MalononitrilePiperidine (10)EthanolRT292
2Ethyl CyanoacetateL-Proline (15)DMSO60688
3Meldrum's AcidTriethylamine (20)DichloromethaneRT495
4RhodanineSodium Acetate (25)Acetic Acid100585

This protocol describes a standard laboratory procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile using piperidine as a basic catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous ethanol to dissolve the aldehyde completely.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.05 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Product Isolation: Upon completion, a precipitate of the product, 2-((5-chloro-2-fluorophenyl)methylene)malononitrile, will likely have formed. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final product.

Knoevenagel_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Malononitrile A->B C Add Piperidine Catalyst B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Cool Reaction Mixture E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Product H->I

Knoevenagel Condensation Workflow
Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classical and efficient method for the construction of quinoline and poly-substituted quinoline skeletons.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. To utilize this compound in this synthesis, it would first need to be converted to a 2-amino derivative, for example, through nitration followed by reduction. The resulting 2-amino-5-chloro-6-fluorobenzaldehyde can then undergo the Friedländer annulation.

The following table provides representative, hypothetical data for the Friedländer annulation of a hypothetical 2-amino-5-chloro-6-fluorobenzaldehyde with various ketones. This data is intended to guide experimental design.

EntryKetoneCatalystSolventTemp (°C)Time (h)Yield (%)
1AcetoneL-ProlineEthanol801285
2Cyclohexanonep-Toluenesulfonic acidToluene110890
3AcetophenoneKOHDMSO1001078
4Ethyl AcetoacetateIodineSolvent-free120488

This protocol outlines a general procedure for the synthesis of a substituted quinoline from a 2-aminoaryl aldehyde and a ketone using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2-Amino-5-chloro-6-fluorobenzaldehyde (hypothetical)

  • Ketone (e.g., cyclohexanone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add the 2-amino-5-chloro-6-fluorobenzaldehyde (1.0 eq), the ketone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add a sufficient amount of toluene to dissolve the reactants.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until no more water is collected and the reaction is deemed complete by TLC analysis. This typically takes 6-12 hours.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure quinoline derivative.

Friedlander_Logic Start This compound Step1 Nitration & Reduction Start->Step1 Intermediate 2-Amino-5-chloro-6-fluorobenzaldehyde Step1->Intermediate Reaction Friedländer Annulation Intermediate->Reaction Ketone Ketone (α-methylene source) Ketone->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Product Substituted Quinoline Reaction->Product

Friedländer Annulation Pathway

Conclusion

This compound is a valuable building block for organic synthesis. The catalytic reactions outlined in these notes, specifically the Knoevenagel condensation and the Friedländer annulation, provide effective strategies for the synthesis of complex molecules with potential applications in drug discovery and materials science. It is important to note that the provided protocols are general and will likely require optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, to achieve the best results for this specific substrate. Researchers are encouraged to use these notes as a foundation for developing their own optimized synthetic routes.

References

Application Notes and Protocols: 5-Chloro-2-fluorobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-chloro-2-fluorobenzaldehyde as a key starting material in the synthesis of several commercially important agrochemicals. This document outlines the synthetic pathways, detailed experimental protocols for key steps, quantitative data on product yield, purity, and efficacy, and the mode of action of the resulting active ingredients.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, provides a valuable scaffold for the construction of potent insecticidal compounds. This document focuses on the synthesis of three prominent benzoylurea insecticides derived from this compound: Chlorfluazuron, Lufenuron, and Noviflumuron. These compounds are potent insect growth regulators that act by inhibiting chitin synthesis, a crucial process in the insect life cycle.[3][4]

Mode of Action: Chitin Synthesis Inhibition

The benzoylurea insecticides synthesized from this compound share a common mode of action: the inhibition of chitin biosynthesis in insects.[5][6][7] Chitin is a vital structural component of the insect's exoskeleton and peritrophic membrane.[8][9] By inhibiting the enzyme chitin synthase, these insecticides disrupt the formation of the cuticle, leading to abortive molting, particularly in larval stages.[4] This disruption results in the death of the insect due to the inability to properly shed its old exoskeleton or from the resulting weakened and malformed new cuticle.[5] This targeted mechanism of action provides a degree of selectivity, with low toxicity to mammals and other non-arthropod organisms.[3]

cluster_pathway Chitin Biosynthesis and Inhibition Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Polymerization Exoskeleton Insect Exoskeleton Chitin->Exoskeleton Structural Component Benzoylureas Benzoylurea Insecticides (Chlorfluazuron, Lufenuron, Noviflumuron) Benzoylureas->Chitin_Synthase Inhibits

Caption: Mechanism of action of benzoylurea insecticides.

Synthetic Applications of this compound

This compound serves as a crucial precursor for the synthesis of the aniline moiety in several benzoylurea insecticides. The general synthetic strategy involves the conversion of the aldehyde to a key intermediate, which is then coupled with a substituted phenyl isocyanate.

Synthesis of Chlorfluazuron

Chlorfluazuron is a broad-spectrum insecticide effective against various chewing pests.[10][11] Its synthesis involves the preparation of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline and its subsequent reaction with 2,6-difluorobenzoyl isocyanate. While this compound is not a direct precursor in the most common synthetic routes found, related fluorinated benzaldehydes are key in building similar structures, and understanding its reactivity is crucial for developing novel analogs. A general synthesis of Chlorfluazuron is presented below.

cluster_synthesis General Synthesis of Chlorfluazuron A 2,6-Dichloro-4-aminophenol C 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline A->C Etherification B 2,3-Dichloro-5-(trifluoromethyl)pyridine B->C F Chlorfluazuron C->F Condensation D 2,6-Difluorobenzamide E 2,6-Difluorobenzoyl isocyanate D->E Reaction with Phosgene or Oxalyl Chloride E->F

Caption: Synthetic workflow for Chlorfluazuron.

Step 1: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline

  • In a suitable reaction vessel, 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-trifluoromethylpyridine are reacted in the presence of a base (e.g., potassium carbonate) in a solvent such as DMA.

  • The reaction mixture is heated to facilitate the etherification reaction.

  • Upon completion, the reaction mixture is worked up to isolate the desired aniline intermediate.

Step 2: Synthesis of 2,6-Difluorobenzoyl isocyanate [12][13][14]

  • To a solution of 2,6-difluorobenzamide in a dry aprotic solvent (e.g., toluene or dichloroethane), oxalyl chloride or a phosgene equivalent is added dropwise at a controlled temperature.

  • The reaction mixture is then heated under reflux for several hours.

  • After the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the isocyanate.

Step 3: Synthesis of Chlorfluazuron [8][15]

  • The 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline is dissolved in an appropriate solvent.

  • To this solution, 2,6-difluorobenzoyl isocyanate is added, and the mixture is stirred at a suitable temperature to promote the condensation reaction.

  • The resulting solid product, chlorfluazuron, is then isolated by filtration, washed, and dried.

Synthesis of Lufenuron

Lufenuron is an insect growth regulator used in agriculture and veterinary medicine.[16][17] Its synthesis involves the coupling of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl isocyanate.

cluster_synthesis General Synthesis of Lufenuron A 2,5-Dichlorophenol C Intermediate Ether A->C Addition B Hexafluoropropene B->C D Nitration C->D E Reduction D->E F 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline E->F I Lufenuron F->I Condensation G 2,6-Difluorobenzamide H 2,6-Difluorobenzoyl isocyanate G->H Reaction with Phosgene or Oxalyl Chloride H->I

Caption: Synthetic workflow for Lufenuron.

Step 1: Synthesis of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline [3][18]

  • This intermediate can be synthesized from 2,5-dichloroaniline through a series of reactions including diazotization, hydrolysis to form 2,5-dichlorophenol, nitration, reduction, and finally etherification with hexafluoropropylene.[18]

  • Alternatively, 4-amino-2,5-dichlorophenol can be directly reacted with hexafluoropropylene in the presence of an acid-binding agent.[18]

Step 2: Synthesis of 2,6-Difluorobenzoyl isocyanate

  • This intermediate is prepared as described in the chlorfluazuron synthesis.

Step 3: Synthesis of Lufenuron

  • 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is reacted with 2,6-difluorobenzoyl isocyanate in a suitable solvent to yield lufenuron.[16]

  • The product is then purified by recrystallization.[17]

Synthesis of Noviflumuron

Noviflumuron is another benzoylurea insecticide used for termite control.[19][20] Its synthesis follows a similar pattern, involving the reaction of a specific substituted aniline with 2,6-difluorobenzoyl isocyanate.

Quantitative Data

The following tables summarize key quantitative data for the synthesized agrochemicals.

Table 1: Synthesis and Purity Data

CompoundStarting MaterialKey IntermediateYield (%)Purity (%)Reference
Chlorfluazuron 2,6-Dichloro-4-aminophenol3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline95-97.597-98.2[8][15]
Lufenuron 4-Amino-2,5-dichlorophenol2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline>92>99[21]
Noviflumuron N/AN/AN/AN/AN/A

Note: Detailed yield and purity data for Noviflumuron synthesis from publicly available literature is limited.

Table 2: Efficacy Data

CompoundTarget PestEfficacy MetricValueReference
Chlorfluazuron Spodoptera lituraLC50 (topical)59.885 ppm (3rd instar)[22]
Reticulitermes spp.Colony Elimination~half the time of hexaflumuron[5]
Rat (oral)LD50>8500 mg/kg[7][23]
Daphnia magnaEC50 (48h)0.908 µg/L[24]
Lufenuron Spodoptera lituraLC50 (topical)44.073 ppm (3rd instar)[22]
Spodoptera lituraLC50 (ingestion)62.581 ppm (3rd instar)[22]
Spodoptera lituraMortality (50 ppm)100% at 3 DAT (combined)[9]
Leptopharsa gibbicarinaLC500.17 ppm[4]
Noviflumuron Reticulitermes spp.Colony Elimination29-275 days[1][5]
Coptotermes gestroiColony Elimination35-56 days[25]
Blattella germanicaPopulation Reduction (dust)99.9% (16 weeks)[26]

Conclusion

This compound and related fluorinated aromatic aldehydes are indispensable building blocks in the synthesis of a range of potent benzoylurea insecticides. The resulting agrochemicals, including Chlorfluazuron, Lufenuron, and Noviflumuron, are highly effective insect growth regulators with a targeted mode of action that offers advantages in integrated pest management programs. The synthetic routes, while multi-step, provide access to these complex molecules, and ongoing research continues to refine these processes for improved efficiency and sustainability. The data presented in these application notes underscore the importance of these compounds in modern agriculture and public health.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Chloro-2-fluorobenzaldehyde Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Suzuki coupling reactions involving 5-chloro-2-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound often challenging?

A1: The Suzuki coupling of this compound presents two primary challenges. Firstly, aryl chlorides are inherently less reactive than the corresponding aryl bromides or iodides in the crucial oxidative addition step of the palladium catalytic cycle.[1][2] Secondly, the presence of the ortho-fluoro substituent relative to the chloro group introduces steric hindrance around the reaction site, which can impede the approach of the palladium catalyst and slow down the reaction rate.[1][2]

Q2: What are the most critical factors to consider for a successful coupling with this substrate?

A2: The three most critical factors for achieving high yields are:

  • Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl chloride.[1][2]

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step. The optimal base often depends on the specific boronic acid and solvent system being used.[1]

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key parameters that must be carefully controlled to achieve high yields and minimize side reactions.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions in the Suzuki coupling of this compound include:

  • Homocoupling: The formation of a biaryl byproduct from the boronic acid coupling with itself. This is often promoted by the presence of oxygen. To minimize it, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be an issue with unstable boronic acids and can be exacerbated by strong bases and the presence of water. Using the corresponding boronic acid pinacol ester can sometimes mitigate this issue.[2]

  • Hydrodehalogenation: The replacement of the chlorine atom on the benzaldehyde with a hydrogen atom. This can sometimes occur under the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst- Use a fresh source of palladium precursor and ligand.- Consider using a more active pre-catalyst.
2. Inefficient ligand- Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, RuPhos, or XPhos.- Consider using an N-heterocyclic carbene (NHC) ligand system.[2]
3. Inappropriate base- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.- Ensure the base is finely powdered and anhydrous for solid bases.
4. Low reaction temperature- Gradually increase the reaction temperature in increments of 10 °C (typically reactions are run between 80-120 °C).[1][2]
5. Presence of oxygen- Ensure all solvents and reagents are properly degassed.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Significant Formation of Side Products (e.g., Homocoupling) 1. Oxygen contamination- Improve degassing procedures for solvents and reagents.- Ensure a leak-proof reaction setup under a strict inert atmosphere.[1]
2. Suboptimal stoichiometry- Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).
Protodeboronation of Boronic Acid 1. Unstable boronic acid- Use the corresponding boronic acid pinacol ester instead of the free boronic acid.[2]
2. Excessively strong base or protic solvent- Use a milder base (e.g., K₂CO₃).- Minimize the amount of water in the reaction mixture or use an anhydrous solvent system if feasible.[2]

Quantitative Data on Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of the structurally similar 2-chloro-6-fluorobenzaldehyde with various boronic acids. These conditions can serve as a valuable starting point for optimizing the coupling of this compound. Yields are estimates and may vary based on the specific substrate and reaction setup.

Boronic Acid PartnerPalladium Precursor / LigandBaseSolventTemp (°C)Estimated Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / Water10080-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / Water10085-98
3-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene / Water11070-85
4-Acetylphenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane / Water11065-80
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃DMF / Water12060-80

(Data is adapted from protocols for the structurally similar 2-chloro-6-fluorobenzaldehyde and serves as a starting point for optimization).[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add Palladium(II) Acetate and SPhos to the flask.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for Aryl Chlorides Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Rate-limiting for Ar-Cl Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar Base is crucial Boronate Ar'-B(OR)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl This compound (Ar-Cl) ArCl->OxAdd Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Check Starting Material (TLC, NMR) Start->Check_SM SM_Consumed Starting Material Consumed? Check_SM->SM_Consumed No_Reaction No Reaction or Low Conversion SM_Consumed->No_Reaction No Side_Products Side Products Observed? SM_Consumed->Side_Products Yes Optimize_Conditions Optimize Reaction Conditions No_Reaction->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Ligand Use More Active Ligand (e.g., SPhos, RuPhos) Optimize_Conditions->Change_Ligand Change_Base Screen Bases (K₃PO₄, Cs₂CO₃) Optimize_Conditions->Change_Base End Improved Yield Increase_Temp->End Change_Ligand->End Change_Base->End Homocoupling Homocoupling? Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? Side_Products->Protodeboronation Yes Purification Review Purification Method Side_Products->Purification No Improve_Inert Improve Inert Atmosphere (Degas Solvents) Homocoupling->Improve_Inert Improve_Inert->End Use_Ester Use Boronic Ester / Milder Base Protodeboronation->Use_Ester Use_Ester->End Purification->End

References

Technical Support Center: Wittig Reaction with 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Wittig reactions involving 5-Chloro-2-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment, from low yield to difficulties in purification.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt, or the reaction was not performed under anhydrous/inert conditions.[1][2]- Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH, NaHMDS) for non-stabilized ylides.[1][3] - Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the ylide generation and reaction.[1][2]
2. Aldehyde Reactivity: this compound has electron-withdrawing groups, which should enhance reactivity.[4] However, issues like aldehyde degradation or polymerization can occur.[5][6]- Use freshly purified aldehyde. - Consider an in-situ generation of the aldehyde from the corresponding alcohol if degradation is a persistent issue.[5][6]
3. Steric Hindrance: If a sterically hindered ylide is used, the reaction rate can be significantly reduced.[5]- If possible, redesign the synthesis to use a less sterically hindered ylide. - For sterically hindered ketones or aldehydes, the Horner-Wadsworth-Emmons reaction is a common alternative.[5][6]
Mixture of E/Z Isomers 1. Nature of the Ylide: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[7][8]- For (Z)-alkene: Use a non-stabilized ylide (e.g., with an alkyl substituent) in aprotic, salt-free conditions.[7][8] - For (E)-alkene: Use a stabilized ylide (e.g., with an electron-withdrawing group like an ester) or employ the Schlosser modification for non-stabilized ylides.[6][7]
2. Reaction Conditions: The presence of lithium salts can affect the equilibration of intermediates, influencing the E/Z ratio.[5][7]- To favor the kinetic (Z) product with non-stabilized ylides, avoid lithium-based reagents where possible and use salt-free conditions.
Difficulty in Product Purification 1. Presence of Triphenylphosphine Oxide (TPPO): TPPO is the primary byproduct of the Wittig reaction and its removal is a common challenge due to its physical properties.[9][10][11]- Crystallization/Precipitation: Triturate the crude product with a non-polar solvent like hexanes or pentane to precipitate the TPPO.[9][10] - Complexation: Form an insoluble complex of TPPO with metal salts like ZnCl₂ or MgCl₂ for easy filtration.[9][12] - Column Chromatography: TPPO is a polar compound and can be separated from less polar products using silica gel chromatography.[9]
2. Unreacted Starting Materials: Presence of unreacted aldehyde or phosphonium salt.- Optimize reaction stoichiometry and time. - Use column chromatography for separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the Wittig reaction with this compound?

The most significant side product in nearly all Wittig reactions, including those with this compound, is triphenylphosphine oxide (TPPO).[1][9][10][11] The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[1][2]

Q2: How do the chloro and fluoro substituents on the benzaldehyde affect the reaction?

The electron-withdrawing nature of the chlorine and fluorine atoms increases the partial positive charge on the carbonyl carbon of this compound. This enhanced electrophilicity generally leads to a faster reaction rate compared to unsubstituted benzaldehyde.[4]

Q3: My Wittig reaction with a non-stabilized ylide is giving a mixture of E and Z isomers. How can I improve the selectivity for the Z-isomer?

For non-stabilized ylides, the formation of the (Z)-alkene is typically favored under kinetic control.[7][8] To enhance Z-selectivity:

  • Use salt-free conditions, as lithium salts can promote equilibration to the more stable (E)-isomer.[5][7]

  • Perform the reaction at low temperatures.

  • Use aprotic solvents.

Q4: I am struggling to remove triphenylphosphine oxide (TPPO) from my non-polar product. What is the best method?

For non-polar products, precipitating the TPPO is often the most effective, chromatography-free method.[9][10] After concentrating the reaction mixture, add a non-polar solvent such as hexane, pentane, or cyclohexane. The TPPO, being insoluble in these solvents, will precipitate as a white solid and can be removed by filtration.[9][10] This process may need to be repeated for complete removal.[9]

Q5: Can I use a base other than n-butyllithium (n-BuLi) to generate the ylide?

Yes, the choice of base depends on the acidity of the proton on the phosphonium salt.[1]

  • Non-stabilized ylides (from alkyl halides) require very strong bases like n-BuLi, sodium amide (NaNH₂), or sodium hydride (NaH).[3][13]

  • Stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) are more acidic and can be formed using weaker bases such as sodium hydroxide or alkoxides (e.g., NaOMe, NaOEt).[1][2]

Experimental Protocols

General Protocol for Wittig Reaction with this compound

This protocol outlines a general procedure for the reaction. Note that specific conditions may need optimization.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (1.1 eq).

    • Suspend the salt in anhydrous solvent (e.g., THF, diethyl ether).

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise.

    • Allow the mixture to stir at the same temperature for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red, or deep yellow).[4]

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in the same anhydrous solvent.

    • Add the aldehyde solution dropwise to the ylide solution at a low temperature.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO). Proceed with a suitable purification method as described in the troubleshooting guide.

Protocol for Removal of TPPO by Precipitation

This method is suitable for non-polar to moderately polar products that are soluble in non-polar solvents in which TPPO is insoluble.

  • Concentrate the crude reaction mixture to a thick oil or solid.

  • Add a sufficient volume of a non-polar solvent (e.g., hexanes, pentane, or a mixture of diethyl ether and hexanes).

  • Stir or sonicate the mixture to break up the solid. The TPPO should precipitate as a fine white powder.

  • Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold non-polar solvent.

  • Collect the filtrate, which contains the desired product.

  • Repeat the precipitation from the concentrated filtrate if TLC analysis shows remaining TPPO.

Visualizations

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Phosphonium Ylide (R₂-CH=PPh₃) Oxaphosphetane Oxaphosphetane (4-membered ring) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product (E/Z Isomers) Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: The general mechanism of the Wittig reaction.

TPPO_Removal_Workflow Crude Crude Product (Alkene + TPPO) Decision Is the product polar? Crude->Decision NonPolar Precipitation with Non-Polar Solvent (e.g., Hexanes) Decision->NonPolar No Polar Column Chromatography or Complexation (ZnCl₂) Decision->Polar Yes Filtration Filtration NonPolar->Filtration Purified Purified Alkene Polar->Purified Filtration->Purified

Caption: Decision workflow for triphenylphosphine oxide (TPPO) removal.

Stereoselectivity_Logic Ylide_Type Type of Phosphonium Ylide Stabilized Stabilized Ylide (e.g., R = CO₂Et) Ylide_Type->Stabilized NonStabilized Non-Stabilized Ylide (e.g., R = Alkyl) Ylide_Type->NonStabilized E_Alkene Major Product: (E)-Alkene Stabilized->E_Alkene Z_Alkene Major Product: (Z)-Alkene (under kinetic, salt-free conditions) NonStabilized->Z_Alkene

Caption: Logic for predicting stereochemical outcomes in Wittig reactions.

References

Technical Support Center: Purification of Products from 5-Chloro-2-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 5-chloro-2-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted this compound, the corresponding carboxylic acid (5-chloro-2-fluorobenzoic acid) due to oxidation of the aldehyde, byproducts from side reactions, and residual solvents or reagents. The specific impurities will depend on the reaction type, such as aldol condensations, Grignard reactions, or nucleophilic substitutions.

Q2: Which purification techniques are most effective for products derived from this compound?

A2: The choice of purification technique depends on the properties of the desired product and the impurities. Common and effective methods include:

  • Recrystallization: Ideal for solid products with good crystallinity.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Purification via Bisulfite Adduct: A highly specific method for purifying aldehydes from non-aldehydic impurities.[1][2]

  • Distillation: Suitable for liquid products with a boiling point sufficiently different from impurities.

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: A sodium bisulfite wash is a highly effective method for selectively removing aldehydes.[1][2] The aldehyde forms a water-soluble bisulfite adduct that can be easily separated from the organic layer containing the desired product.[1][2]

Q4: My purified product is a yellow solid. Is this expected?

A4: For some derivatives of this compound, such as 2-amino-5-chloro-2'-fluorobenzophenone, a yellow crystalline powder is the expected appearance.[1] However, a very dark or brownish color might indicate the presence of impurities, which could potentially be removed by treatment with activated carbon during recrystallization.[3][4]

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The cooling process is too rapid.- High concentration of impurities.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider a preliminary purification step like a solvent wash or short column chromatography.
Low recovery of the purified product. - Too much solvent was used for dissolution.- The crystals were washed with a solvent that was not ice-cold.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Always wash the crystals with a minimal amount of ice-cold solvent.- Consider concentrating the mother liquor to obtain a second crop of crystals.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude product.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.- Ensure the silica gel is packed uniformly without air bubbles.- Use an appropriate amount of crude product for the column size.
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
The product decomposes on the silica gel. - The product is sensitive to the acidic nature of silica gel.- Add a small amount of a neutralizer like triethylamine (~1%) to the eluent.- Consider using a different stationary phase, such as alumina.

Data Presentation

The following tables provide representative quantitative data for the purification of a common derivative of this compound, 2-amino-5-chloro-2'-fluorobenzophenone, and a generalized example for chalcone purification.

Table 1: Purification of 2-amino-5-chloro-2'-fluorobenzophenone by Recrystallization

ParameterBefore PurificationAfter Recrystallization
Purity (by HPLC) ≤ 95%[5]≥ 98%[1][3][5]
Yield -50-70% (from synthesis)[5]
Melting Point 88-92 °C[5]94-98 °C[1]
Appearance VariesYellow crystalline powder[1]

Table 2: Illustrative Comparison of Purification Methods for a Chalcone Derivative

Purification MethodTypical Yield RangeTypical Purity Range
Recrystallization 50-80%>95%
Column Chromatography 60-90%>98%

Note: The data in Table 2 is illustrative for chalcones and the actual yield and purity will depend on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Purification of 2-amino-5-chloro-2'-fluorobenzophenone by Recrystallization

This protocol is effective for purifying the solid product of the Friedel-Crafts acylation between o-fluorobenzoyl chloride and p-chloroaniline.[4]

Materials:

  • Crude 2-amino-5-chloro-2'-fluorobenzophenone

  • 85-95% Ethanol[3][4]

  • Activated carbon (optional)[3][4]

  • Standard laboratory glassware for recrystallization

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot 85-95% ethanol to dissolve the solid completely.[3][4]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for a few minutes.[3][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any other insoluble impurities.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[4]

Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation

This protocol is a general method for separating an aromatic aldehyde from a reaction mixture.[2]

Materials:

  • Crude reaction mixture containing the aldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)

  • 50% Sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Adduct Formation: Dissolve the crude mixture in a small amount of methanol and transfer it to a separatory funnel.[2] Add saturated aqueous sodium bisulfite solution and shake vigorously for about 30 seconds.[2]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) and shake again.[2]

  • Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct. The organic layer contains the non-aldehydic components, which can be further processed if they are the desired product.[2]

  • Aldehyde Regeneration: To recover the purified aldehyde, isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[2]

  • Slowly add 50% NaOH solution dropwise while monitoring the pH until it reaches 12.[2]

  • Shake the funnel to extract the regenerated aldehyde into the organic layer.[2]

  • Separate the layers and collect the organic phase containing the purified aldehyde. This can then be dried and concentrated.[2]

Mandatory Visualizations

Purification_Decision_Tree start Crude Reaction Product is_solid Is the product a solid? start->is_solid aldehyde_impurity Is unreacted aldehyde the main impurity? start->aldehyde_impurity is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes column_chromatography Column Chromatography is_liquid->column_chromatography No (or if distillation is not suitable) purity_check1 Check Purity (TLC, GC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, GC, NMR) distillation->purity_check2 purity_check3 Check Purity (TLC, GC, NMR) column_chromatography->purity_check3 bisulfite_adduct Bisulfite Adduct Formation (to remove aldehyde impurity) purity_check4 Check Purity (TLC, GC, NMR) bisulfite_adduct->purity_check4 aldehyde_impurity->is_solid No aldehyde_impurity->bisulfite_adduct Yes

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in minimum amount of hot solvent start->dissolve decolorize Add activated carbon (optional, for colored impurities) dissolve->decolorize hot_filtration Hot filtration to remove insoluble impurities decolorize->hot_filtration cool Cool slowly to allow crystal formation hot_filtration->cool ice_bath Place in ice bath to maximize yield cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for preparing this compound include:

  • Vilsmeier-Haack Formylation: This is a common method involving the formylation of an electron-rich aromatic compound, in this case, 4-chloro-1-fluorobenzene, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[1][2]

  • Ortho-lithiation followed by Formylation: This method involves the regioselective deprotonation of 4-chloro-1-fluorobenzene at the position ortho to the fluorine atom using a strong base (like n-butyllithium), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[3]

  • Oxidation of (5-chloro-2-fluorophenyl)methanol: This two-step process involves the synthesis of the corresponding alcohol, which is then oxidized to the aldehyde using a suitable oxidizing agent.

Q2: What are the common safety precautions to consider during the synthesis?

A2: The reagents used in these syntheses can be hazardous. For instance, phosphorus oxychloride, often used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Strong bases like n-butyllithium used in ortho-lithiation are pyrophoric. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when moisture-sensitive reagents are used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield

Problem: The reaction has resulted in a very low yield or no desired product.

Potential Cause Troubleshooting Step
Inactive Reagents Use fresh, high-purity starting materials and reagents. Ensure reagents like phosphorus oxychloride and n-butyllithium have not decomposed.
Presence of Moisture For moisture-sensitive reactions like ortho-lithiation and the Vilsmeier-Haack reaction, ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.
Suboptimal Reaction Temperature Optimize the reaction temperature. The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), while the formylation step may require heating. Ortho-lithiation requires very low temperatures (e.g., -78 °C).[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the formylating agent in the Vilsmeier-Haack reaction may be beneficial.
Formation of Multiple Products/Impurities

Problem: TLC or GC-MS analysis shows the presence of multiple spots or peaks in the crude product.

Potential Cause Troubleshooting Step
Side Reactions In the Vilsmeier-Haack reaction, formylation can sometimes occur at other positions on the aromatic ring, though the ortho position to the fluorine is generally favored. Over-reaction can also lead to di-formylated products.
Decomposition of Product The product may be sensitive to the work-up conditions. Avoid harsh acidic or basic conditions if the product is unstable. Ensure the work-up is performed promptly after the reaction is complete.
Impure Starting Materials Impurities in the starting 4-chloro-1-fluorobenzene can lead to the formation of corresponding side products. Purify the starting material if necessary.
Difficult Purification

Problem: The crude product is difficult to purify by standard methods like crystallization or column chromatography.

Potential Cause Troubleshooting Step
Oiling Out During Crystallization The product may be precipitating as an oil instead of crystals. Try using a different solvent system, a slower cooling rate, or scratching the inside of the flask to induce crystallization.[5]
Poor Separation in Column Chromatography The polarity of the eluent may not be optimal. Use TLC to screen for a solvent system that gives good separation between the product and impurities (a product Rf of 0.2-0.3 is often ideal).[6]
Co-eluting Impurities If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC.

Experimental Protocols

Vilsmeier-Haack Formylation of 4-Chloro-1-fluorobenzene (Adapted from general procedures)

This protocol is a general guideline and may require optimization.

1. Reagent Preparation (Vilsmeier Reagent):

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 4-chloro-1-fluorobenzene (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or the Vilsmeier reagent itself).

  • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient), or recrystallization from a suitable solvent (e.g., ethanol/water or hexane).[7]

Data Presentation

The following table summarizes how different reaction parameters can influence the outcome of the Vilsmeier-Haack formylation. The values are illustrative and should be optimized for specific experimental setups.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 40 °C60 °C80 °CHigher temperatures generally increase the reaction rate but may lead to more side products.
Reaction Time 2 hours6 hours12 hoursLonger reaction times may increase conversion but can also lead to product degradation or side reactions.
POCl₃ (equiv.) 1.11.52.0A higher excess of POCl₃ may increase the yield but can also lead to harsher reaction conditions.
Yield (%) Low-ModerateModerate-HighHigh (with potential for more impurities)Yield is highly dependent on the optimization of all parameters.
Purity (%) HighModerate-HighModeratePurity often has an inverse relationship with reaction aggressiveness (higher temperature, more reagent).

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 4-Chloro-1-fluorobenzene Starting_Material->Reaction_Mixture Heating Hydrolysis Hydrolysis (Ice) Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Check_Reagents->Check_Conditions Reagents OK Optimize Optimize Reaction Parameters Check_Reagents->Optimize Reagents Impure/Inactive Check_Workup Analyze Work-up & Purification Check_Conditions->Check_Workup Conditions Correct Check_Conditions->Optimize Conditions Incorrect Check_Workup->Optimize Losses Identified Solution Problem Solved Check_Workup->Solution Procedure OK Optimize->Solution

Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.

References

How to avoid by-product formation with 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do its substituents influence its reactivity?

A1: The primary reactive site of this compound is the aldehyde functional group (-CHO), which is highly susceptible to nucleophilic attack. The molecule's reactivity is significantly influenced by the two halogen substituents on the aromatic ring:

  • Fluorine (at C2): As a strongly electron-withdrawing group, the ortho-fluoro substituent increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • Chlorine (at C5): The para-chloro substituent also contributes to the electron-deficient nature of the aromatic ring, further enhancing the reactivity of the aldehyde group.

This enhanced electrophilicity makes this compound an excellent substrate for a variety of carbonyl addition reactions.

Q2: What are the common types of reactions where this compound is used?

A2: this compound is a versatile building block used in a range of organic transformations, including:

  • Condensation Reactions: Such as the Knoevenagel condensation, to form carbon-carbon double bonds.

  • Reductive Amination: For the synthesis of secondary and tertiary amines.

  • Oxidation: To produce the corresponding 5-chloro-2-fluorobenzoic acid.

  • Reduction: To yield (5-chloro-2-fluorophenyl)methanol.

  • Wittig Reaction: For the synthesis of substituted alkenes.

Q3: How should this compound be stored to maintain its purity and reactivity?

A3: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This prevents potential oxidation of the aldehyde to the corresponding carboxylic acid and minimizes degradation from atmospheric moisture.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common reactions involving this compound, focusing on minimizing by-product formation and optimizing reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound.

Potential By-products and Issues:

  • Self-condensation of the aldehyde: Can occur in the presence of a strong base.

  • Michael addition: The α,β-unsaturated product can react with another molecule of the active methylene compound.

  • Low Yield: May result from steric hindrance from the ortho-fluoro substituent or suboptimal reaction conditions.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Formation of By-products Use of a strong base.Employ a weaker base such as piperidine or ammonium acetate.
Prolonged reaction time or high temperature.Monitor the reaction closely by TLC and aim for the shortest effective reaction time. Optimize the temperature to favor the desired condensation.
Low Reaction Yield Inefficient deprotonation of the active methylene compound.Use a fresh, high-purity catalyst. Consider alternative catalysts like L-proline or basic ionic liquids.
Suboptimal solvent.Screen different solvents. While ethanol is common, aprotic polar solvents like DMF can sometimes improve yields.
Presence of water.Ensure all reactants and solvents are dry. Consider using a Dean-Stark apparatus to remove water azeotropically.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold ethanol.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, & Solvent B Add Catalyst A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D D->C Incomplete E Quench Reaction D->E Complete F Extract Product E->F G Purify by Recrystallization or Chromatography F->G H Characterize Product G->H

Reductive Amination

This reaction synthesizes amines from this compound and a primary or secondary amine, typically using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Potential By-products and Issues:

  • Reduction of the aldehyde to an alcohol: Can occur if the reducing agent is too strong or added before imine formation is complete.

  • Incomplete reaction: The imine intermediate may persist in the final product.

  • Formation of over-alkylated amine: A primary amine can react with a second molecule of the aldehyde.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Aldehyde Reduction Reducing agent is too reactive.Use a mild and selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde compared to NaBH₄.
Premature addition of reducing agent.Allow sufficient time for imine formation before adding the reducing agent. Monitor imine formation by TLC or ¹H NMR.
Incomplete Reaction Inefficient imine formation.Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.
Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Over-alkylation Stoichiometry of reactants.Use a slight excess of the amine to favor the formation of the desired secondary amine.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive_Amination_Logic Start Start: Reductive Amination CheckImine Is Imine Formation Complete? Start->CheckImine AddReducer Add NaBH(OAc)₃ CheckImine->AddReducer Yes ContinueImine Continue Stirring (Consider adding cat. acid) CheckImine->ContinueImine No CheckReaction Is Reaction Complete? AddReducer->CheckReaction Workup Work-up and Purify CheckReaction->Workup Yes ContinueReaction Continue Stirring (Consider adding more reducer) CheckReaction->ContinueReaction No End End: Desired Amine Workup->End ContinueImine->CheckImine ContinueReaction->CheckReaction

Oxidation to 5-Chloro-2-fluorobenzoic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Potential By-products and Issues:

  • Incomplete oxidation: Unreacted aldehyde remains in the product mixture.

  • Side reactions with other functional groups: If the substrate contains other oxidizable groups.

  • Harsh reaction conditions: Strong oxidants may lead to degradation or unwanted side reactions.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Incomplete Oxidation Insufficient oxidizing agent.Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents).
Low reaction temperature.Gently heat the reaction mixture if the reaction is sluggish at room temperature.
Side Reactions Non-selective oxidizing agent.For substrates with sensitive functional groups, use a milder and more selective oxidant like pyridinium chlorochromate (PCC) or sodium chlorite.
Difficult Work-up Formation of insoluble manganese dioxide (with KMnO₄).After the reaction, add sodium bisulfite to reduce the MnO₂ to soluble Mn²⁺ salts, simplifying filtration.

Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (1.1 mmol) in water to the stirred solution of the aldehyde.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a brown precipitate of MnO₂. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, add a saturated solution of sodium bisulfite until the brown precipitate dissolves. Acidify the solution with dilute HCl to precipitate the carboxylic acid. Collect the solid by vacuum filtration and wash with cold water.

Reduction to (5-Chloro-2-fluorophenyl)methanol

The aldehyde can be reduced to the corresponding primary alcohol.

Potential By-products and Issues:

  • Over-reduction: Not typically an issue for aldehydes.

  • Incomplete reaction: Unreacted aldehyde remains.

  • Complex formation during work-up: With hydride reducing agents.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of NaBH₄).
Inactive reducing agent.Use a fresh bottle of the reducing agent, as hydrides can decompose upon storage.
Difficult Work-up Formation of borate esters.During the work-up, ensure the pH is acidic to hydrolyze any borate esters formed.

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a protic solvent like methanol or ethanol.

  • Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (1.1 mmol) portion-wise.

  • Reaction: Stir the reaction mixture at 0°C to room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of dilute HCl. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

This technical support center provides a starting point for troubleshooting common issues encountered when using this compound. For more specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-chloro-2-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as a substrate in cross-coupling reactions?

A1: The main challenges are twofold. First, aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[1] This is due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. Second, the presence of both chloro and fluoro substituents ortho to the aldehyde group creates significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, further slowing down the reaction.[1][2]

Q2: How does the aldehyde functional group affect the reaction conditions?

A2: The aldehyde group is generally tolerant to a range of cross-coupling conditions, especially when weaker bases are used.[3] However, under strongly basic conditions or with certain catalyst systems at high temperatures, side reactions such as reduction of the aldehyde to a hydroxymethyl group can occur.[4] It is crucial to select a base that is strong enough to facilitate the catalytic cycle but mild enough to avoid unwanted reactions with the aldehyde.

Q3: Which type of cross-coupling reaction is most suitable for the C-Cl bond of this compound?

A3: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be successfully performed on the C-Cl bond of this compound, provided that a highly active catalyst system is employed. The choice of reaction will depend on the desired bond to be formed (C-C, C-N, or C-C≡). Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are effective at activating the less reactive C-Cl bond.[2]

Suzuki-Miyaura Coupling

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Yield Inefficient Catalyst System: The palladium catalyst and ligand are not active enough to overcome the high activation barrier of the C-Cl bond and steric hindrance.- Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[5] These ligands are known to promote the challenging oxidative addition step with aryl chlorides.[6] - Catalyst Precursor: Use a highly active palladium precursor such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle.[1][7]
Inappropriate Base: The base may be too weak to facilitate transmetalation or may be causing decomposition of the starting material or product.- Base Selection: Use a strong, non-coordinating base like K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous and finely powdered for optimal reactivity.[5]
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.- Degassing: Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1]
Dehalogenation Formation of Palladium-Hydride Species: This can be caused by the presence of water or protic solvents, or reaction with certain bases.- Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane or toluene.[5] - Base Optimization: Avoid strong alkoxide bases if dehalogenation is a significant issue.
Aldehyde Reduction Harsh Reaction Conditions: High temperatures and certain bases can lead to the reduction of the aldehyde to an alcohol.- Temperature Control: Increase the reaction temperature cautiously. While higher temperatures can improve yield, they may also promote side reactions.[5] - Milder Base: If aldehyde reduction is observed, consider switching to a milder base like K₂CO₃.
Recommended Catalyst Systems & Conditions
ParameterRecommended Conditions
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos
Base K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane (anhydrous and degassed)
Temperature 80-120 °C
Catalyst Loading 1-5 mol% Pd, 2-10 mol% Ligand

Buchwald-Hartwig Amination

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Yield Low Catalyst Activity: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination.- Ligand Choice: Use bulky, electron-rich phosphine ligands specifically designed for aryl chloride amination, such as XPhos or BrettPhos.[8] Bidentate ligands like BINAP or DPPF can also be effective.[9] - Catalyst Source: Use a reliable palladium source like Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂.
Base Incompatibility: The base may not be strong enough or could be sterically hindered.- Strong Bases: Employ strong, non-nucleophilic bases like NaOtBu or LHMDS.[10] For substrates sensitive to strong bases, K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures.[8]
Amine Reactivity: The amine coupling partner may be sterically hindered or electronically deactivated.- Optimize Stoichiometry: A slight excess of the amine (1.2-1.5 equivalents) can sometimes improve the reaction rate.
Side Reactions Hydrodehalogenation: Similar to Suzuki coupling, the formation of palladium-hydride species can lead to the removal of the chlorine atom.- Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
Reaction with Aldehyde: Strong bases may react with the aldehyde group.- Base Screening: If side reactions with the aldehyde are observed, screen different bases to find a balance between reactivity and selectivity.
Recommended Catalyst Systems & Conditions
ParameterRecommended Conditions
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂
Ligand XPhos, RuPhos, BrettPhos
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF (anhydrous and degassed)
Temperature 80-110 °C
Catalyst Loading 1-4 mol% Pd, 2-8 mol% Ligand

Sonogashira Coupling

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low to No Yield Catalyst Inactivity: The catalyst system is not potent enough for the unreactive aryl chloride.- Ligand Selection: Employ bulky, electron-rich phosphine ligands to facilitate the oxidative addition step. N-heterocyclic carbene (NHC) ligands have also shown high efficiency.[11] - Copper-Free Conditions: For some substrates, copper-free Sonogashira protocols can be more effective and avoid issues related to copper.[12]
Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.- Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.[5]
Excess Copper(I) Co-catalyst: High concentrations of the copper co-catalyst can favor homocoupling.- Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst or switch to a copper-free protocol.[5]
Poor Solubility Reagents or Intermediates: The starting materials or catalytic intermediates may not be fully soluble in the chosen solvent.- Solvent Screening: Test different anhydrous, degassed solvents such as THF, DMF, or toluene.
Recommended Catalyst Systems & Conditions
ParameterRecommended Conditions
Palladium Precursor Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Ligand PPh₃, bulky phosphines (e.g., P(tBu)₃), NHC ligands
Co-catalyst (if applicable) CuI (1-5 mol%)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Solvent THF, DMF, Toluene (anhydrous and degassed)
Temperature Room Temperature to 100 °C
Catalyst Loading 1-5 mol% Pd, 2-10 mol% Ligand

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., K₃PO₄, 2-3 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or triethylamine), the terminal alkyne (1.1-1.5 equiv.), and the amine base (e.g., triethylamine, if not used as the solvent).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (up to 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Oven-dry glassware Inert Establish Inert Atmosphere (Argon/Nitrogen) Prep->Inert Reagents Weigh Solid Reagents (Substrate, Catalyst, Ligand, Base) Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir (80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Product Formation Catalyst Is the catalyst system appropriate for an aryl chloride? Start->Catalyst Base Is the base strength and type suitable? Catalyst->Base Yes ChangeCatalyst Action: Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) and an active Pd source. Catalyst->ChangeCatalyst No Conditions Are the reaction conditions optimal? Base->Conditions Yes ChangeBase Action: Screen stronger, non-nucleophilic bases (e.g., K3PO4, NaOtBu). Base->ChangeBase No Reagents Are the reagents pure and anhydrous? Conditions->Reagents Yes OptimizeConditions Action: Increase temperature cautiously. Ensure thorough degassing. Conditions->OptimizeConditions No Success Reaction Successful Reagents->Success Yes CheckReagents Action: Use freshly purified reagents and anhydrous solvents. Reagents->CheckReagents No ChangeCatalyst->Base ChangeBase->Conditions OptimizeConditions->Reagents CheckReagents->Success

Caption: Troubleshooting logic for optimizing cross-coupling reactions.

References

Troubleshooting low conversion rates with 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties and reactivity of this compound?

This compound is an aromatic aldehyde with the molecular formula C₇H₄ClFO.[1][2][3] Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring enhances the electrophilic character of the aldehyde's carbonyl carbon.[4][5] This substitution pattern also influences the reactivity of the aromatic ring itself.

Q2: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] Keep it away from heat and sources of ignition.[6] For personal protection, wear appropriate protective gloves, clothing, and eye protection to avoid contact with skin and eyes.[7] Handle the compound in a well-ventilated area to avoid inhalation.[7][8]

Q3: In which common reactions is this compound used?

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[4] Common reactions include:

  • Reductive amination to form secondary amines.[5]

  • Suzuki-Miyaura coupling to form biaryl compounds.

  • Nucleophilic aromatic substitution, although this may require specific conditions.[4][5]

  • Wittig and Horner-Wadsworth-Emmons reactions for olefination.[9]

  • Aldol condensations.[9]

Troubleshooting Low Conversion Rates

Low conversion rates are a common challenge in organic synthesis. The following guides provide a structured approach to troubleshooting reactions involving this compound.

Issue 1: Low Yield in Reductive Amination

Reductive amination is a widely used method to form C-N bonds. If you are experiencing low yields with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Reductive Amination

G cluster_reagents Reagent Checks cluster_imine Imine Formation cluster_reducing_agent Reducing Agent start Low Conversion in Reductive Amination check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents imine_formation Optimize Imine Formation check_reagents->imine_formation Reagents OK reagent_purity Check purity of aldehyde and amine (NMR, GC) check_reagents->reagent_purity reagent_stoichiometry Verify stoichiometry (amine, reducing agent) check_reagents->reagent_stoichiometry reducing_agent Evaluate Reducing Agent imine_formation->reducing_agent Imine Formation Optimized ph_adjustment Adjust pH (mildly acidic, e.g., with AcOH) imine_formation->ph_adjustment dehydrating_agent Add a dehydrating agent (e.g., MgSO₄) imine_formation->dehydrating_agent preformation Consider pre-forming the imine imine_formation->preformation reaction_conditions Adjust Reaction Conditions reducing_agent->reaction_conditions Reducing Agent Suitable stab Use NaBH(OAc)₃ (mild and selective) reducing_agent->stab nacnbh3 Consider NaBH₃CN (effective at acidic pH) reducing_agent->nacnbh3 nabh4 Use NaBH₄ (add after imine formation) reducing_agent->nabh4 workup Review Workup and Purification reaction_conditions->workup Conditions Optimized success Improved Conversion workup->success Purification Optimized

Caption: Troubleshooting workflow for low conversion in reductive amination.

Experimental Protocol: Optimizing Imine Formation and Reduction (One-Pot Method)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent and Additives: Add a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). For less reactive amines, add a catalytic amount of acetic acid (e.g., 1-2 equivalents) to facilitate imine formation.[10]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the progress by TLC or LC-MS.

  • Reduction: Once imine formation is observed, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until completion.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination Optimization

EntryAmine Equiv.Reducing Agent (Equiv.)Additive (Equiv.)SolventTemperature (°C)Time (h)Conversion (%)
11.1NaBH(OAc)₃ (1.5)NoneDCM251235
21.1NaBH(OAc)₃ (1.5)AcOH (0.1)DCM251260
31.2NaBH(OAc)₃ (1.5)AcOH (0.1)DCE50885
41.2NaBH₄ (1.5)AcOH (0.1)MeOH251275

Note: This table is a template for organizing experimental results. Actual conversions will vary.

Issue 2: Poor Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, aryl chlorides like this compound can be less reactive than their bromide or iodide counterparts.[11] Steric hindrance from the ortho-fluoro substituent can also pose a challenge.[9][11]

Troubleshooting Logic for Suzuki-Miyaura Coupling

G cluster_catalyst Catalyst and Ligand cluster_base Base Selection cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling catalyst_system Optimize Catalyst System start->catalyst_system base_selection Evaluate Base catalyst_system->base_selection Catalyst Optimized pd_source Screen Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->pd_source ligand_choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) catalyst_system->ligand_choice catalyst_loading Increase catalyst loading (e.g., up to 5 mol%) catalyst_system->catalyst_loading reaction_conditions Adjust Reaction Conditions base_selection->reaction_conditions Base Suitable base_strength Screen bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base_selection->base_strength base_solubility Ensure base solubility in the reaction medium base_selection->base_solubility side_reactions Investigate Side Reactions reaction_conditions->side_reactions Conditions Optimized solvent_choice Use anhydrous, degassed solvents (e.g., Toluene, Dioxane) reaction_conditions->solvent_choice temperature Increase reaction temperature reaction_conditions->temperature inert_atmosphere Ensure rigorous exclusion of oxygen reaction_conditions->inert_atmosphere success Improved Yield side_reactions->success Side Reactions Minimized

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Optimization

EntryPd Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1002420
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1101875
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane1002082
4Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (3)Toluene1101290

Note: This table is a template for organizing experimental results. Actual yields will vary.

Issue 3: Potential for Nucleophilic Aromatic Substitution (SNAᵣ)

While less common than reactions at the aldehyde, the aromatic ring of this compound can undergo nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions. The electron-withdrawing nature of the aldehyde and the halogens activates the ring for such reactions.[12][13]

Considerations for SNAᵣ:

  • Activating Groups: The aldehyde group is an electron-withdrawing group that can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

  • Leaving Group: Both chlorine and fluorine can act as leaving groups.

  • Minimizing SNAᵣ: When another reaction is desired, it is important to choose conditions that minimize competing SNAᵣ. This can include using milder bases, lower reaction temperatures, and less nucleophilic reagents where possible.[14]

Investigating Unexpected Byproducts

If you observe unexpected byproducts, consider the possibility of SNAᵣ.

G cluster_modification Condition Modification start Unexpected Byproduct Formation characterize_byproduct Characterize Byproduct (MS, NMR) start->characterize_byproduct snar_hypothesis Hypothesize SNAᵣ characterize_byproduct->snar_hypothesis confirm_structure Confirm Structure of Byproduct snar_hypothesis->confirm_structure modify_conditions Modify Reaction Conditions to Minimize SNAᵣ confirm_structure->modify_conditions SNAᵣ Confirmed success Desired Product Formation Enhanced modify_conditions->success milder_base Use a milder, less nucleophilic base modify_conditions->milder_base lower_temp Lower the reaction temperature modify_conditions->lower_temp reagent_choice Consider alternative, less nucleophilic reagents modify_conditions->reagent_choice

Caption: Workflow for investigating unexpected byproducts and considering SNAᵣ.

This technical support center provides a starting point for troubleshooting low conversion rates with this compound. Successful organic synthesis often requires careful optimization of reaction parameters. We encourage you to use these guides as a framework for your experimental design and problem-solving.

References

Technical Support Center: Reactions with 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during the work-up and purification of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for an aqueous work-up of a reaction involving this compound?

A1: A standard aqueous work-up is designed to separate your desired product from unreacted starting materials, reagents, and water-soluble byproducts. The typical procedure is as follows:

  • Quenching: The reaction is first carefully quenched to neutralize any reactive reagents. This is often done by adding water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or a dilute acid, typically at a low temperature (e.g., 0 °C) to control any exothermic processes.

  • Solvent Dilution/Extraction: The quenched reaction mixture is diluted with an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether. This mixture is then transferred to a separatory funnel.

  • Aqueous Washes: The organic layer is washed sequentially with various aqueous solutions to remove specific impurities. Common washes include:

    • Water: To remove water-soluble compounds.

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove any acidic components.

    • Brine (Saturated NaCl Solution): To reduce the solubility of the organic product in the aqueous layer and help break up emulsions.

  • Drying: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

Q2: How can I remove unreacted this compound from my product after the reaction?

A2: Unreacted this compound can often be removed during the work-up or purification stage.

  • Bisulfite Wash: A common technique for removing aldehydes is to wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be partitioned into the aqueous layer and removed.

  • Column Chromatography: If the bisulfite wash is not effective or compatible with your product, silica gel column chromatography is a reliable method. Since the aldehyde is a relatively polar compound, a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of less polar products from the unreacted aldehyde.

Q3: I've formed an emulsion during my aqueous work-up. How can I resolve this?

A3: Emulsions are a common problem in work-ups, especially when chlorinated solvents are used or when basic aqueous solutions are present. Here are several strategies to break an emulsion:

  • Add Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time can lead to the separation of the layers.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.

  • Solvent Addition: Adding more of the organic solvent can help to dilute the mixture and encourage separation.

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

Q4: My product is somewhat water-soluble. How should I modify the work-up to minimize product loss?

A4: If your product has some water solubility, you need to adjust the work-up to minimize its loss into the aqueous layers.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Use of Brine: Washing with brine instead of water can decrease the solubility of your organic product in the aqueous phase.

  • Solvent Choice: Use a less polar organic solvent for extraction if compatible with your product's solubility.

  • Minimize Washes: Only perform the necessary aqueous washes to avoid excessive contact with the aqueous phase.

Troubleshooting Guides for Common Reactions

Below are troubleshooting guides for common reactions and work-up procedures involving this compound.

Reduction to (5-Chloro-2-fluorophenyl)methanol

This reaction is commonly performed using a reducing agent like sodium borohydride (NaBH₄).

Troubleshooting Low Yield or Impure Product:

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC until the starting aldehyde is fully consumed. If necessary, add more reducing agent in portions.
Decomposition of NaBH₄.Ensure the solvent (e.g., methanol, ethanol) is not acidic. Add the NaBH₄ in portions to the cooled solution of the aldehyde.
Product loss during work-up.Quench the reaction carefully with dilute acid (e.g., 1M HCl) at 0 °C to avoid side reactions. Ensure complete extraction by performing multiple extractions and using brine washes.[1]
Presence of Unreacted Aldehyde Insufficient reducing agent.Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents).[1]
Reaction time too short.Allow the reaction to stir for a sufficient time (e.g., 1-2 hours) at 0-5 °C, monitoring by TLC.[1]
Formation of Borate Esters Incomplete hydrolysis during work-up.Ensure the pH is acidic (~3-4) during the quenching step with 1M HCl to fully hydrolyze the intermediate borate esters.[1]
Grignard Reaction to Form a Secondary Alcohol

This reaction involves the addition of a Grignard reagent (e.g., Methylmagnesium Bromide) to the aldehyde.

Troubleshooting Low Yield or Byproduct Formation:

Problem Possible Cause Recommended Solution
Low Yield Grignard reagent was quenched by moisture or acidic protons.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[2][3]
Incomplete reaction.Add the aldehyde solution dropwise to the Grignard reagent at 0 °C and then allow the reaction to warm to room temperature and stir for 1-2 hours.[2]
Formation of a Biphenyl Byproduct (R-R) Wurtz coupling of the Grignard reagent.This is favored by higher temperatures. Maintain a low temperature during the formation and reaction of the Grignard reagent.[3]
Recovery of Starting Aldehyde The Grignard reagent acted as a base, causing enolization (not typical for benzaldehydes but possible with other substrates).Ensure slow addition of the aldehyde to the Grignard reagent at low temperature.
Inactive Grignard reagent.Activate the magnesium turnings before use (e.g., with a crystal of iodine). Ensure the alkyl/aryl halide is pure.[3]
Wittig Reaction to Form an Alkene

This reaction converts the aldehyde to an alkene using a phosphorus ylide. A major byproduct is triphenylphosphine oxide (TPPO).

Troubleshooting Low Yield or Purification Issues:

Problem Possible Cause Recommended Solution
Low Yield Unstable ylide.Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and add the aldehyde solution slowly.
Steric hindrance from the ortho-fluoro substituent slowing the reaction.Allow for a longer reaction time or gentle heating, while monitoring for decomposition by TLC.
Difficult Removal of Triphenylphosphine Oxide (TPPO) TPPO is co-eluting with the product during chromatography.TPPO is less soluble in nonpolar solvents. Triturate the crude product with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate, then filter to remove the precipitated TPPO.[4]
If the product is non-polar, it can be passed through a silica plug with a non-polar eluent (e.g., hexanes), which will retain the more polar TPPO.[4]
Incomplete Reaction The base used was not strong enough to fully deprotonate the phosphonium salt.Use a strong base like n-butyllithium, sodium hydride, or potassium tert-butoxide. Ensure anhydrous conditions.

Quantitative Data Summary

The following tables provide representative data for typical reactions starting with substituted benzaldehydes, including this compound, to give an indication of expected outcomes.

Table 1: Reduction of Substituted Benzaldehydes to Benzyl Alcohols

Starting AldehydeReducing AgentSolventReaction TimeYield (%)Purity (%)Reference
p-ChlorobenzaldehydeNaBH₄N/A (Ball-milling)10 minQuantitative>98Adapted from[5]
3-(3-Chloro-4-fluorophenyl)propanalNaBH₄Methanol1.5 hours90-98>99[1]
(5-chloro-2-trifluoromethylphenyl)methanol (Oxidation)PCCDichloromethane2 hours82>98 (Post-Chromo)[6]

Table 2: Grignard Reaction with Substituted Benzaldehydes

AldehydeGrignard ReagentSolventReaction ConditionsYield (%)Reference
4-FluorobenzaldehydeMethylmagnesium BromideDiethyl ether0 °C to rt~85-95[3][7]
4-FluorobenzaldehydePhenylmagnesium BromideAnhydrous THFReflux~90[3][7]
2-Chloro-6-fluorobenzaldehydeMethylmagnesium BromideDiethyl ether/THF0 °C to rtEstimated 80-90[8]

Experimental Protocols

Protocol 1: Reduction of this compound with NaBH₄

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring completion by TLC.

  • Work-up: a. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~3-4).[1] b. Remove the methanol under reduced pressure. c. Add ethyl acetate and water to the residue and transfer to a separatory funnel. d. Separate the layers and extract the aqueous layer with ethyl acetate (2x). e. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-2-fluorophenyl)methanol.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Wittig Reaction of this compound

Materials:

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir for 1 hour at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Work-up: a. Quench the reaction with water. b. Remove the THF under reduced pressure. c. Add diethyl ether and water to the residue and transfer to a separatory funnel. d. Separate the layers and extract the aqueous layer with diethyl ether (2x). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: a. The crude product will contain triphenylphosphine oxide (TPPO). To remove the bulk of the TPPO, triturate the crude solid with cold diethyl ether and filter. The desired alkene product is typically more soluble in the ether. b. Further purify the product by silica gel column chromatography.

Visualizations

// Side streams Wash -> { node [shape=none, label="Aqueous Waste", fontcolor="#5F6368"]; AqueousWaste; } Dry -> { node [shape=none, label="Used Drying Agent", fontcolor="#5F6368"]; UsedDryingAgent; } Concentrate -> { node [shape=none, label="Solvent for Recycling", fontcolor="#5F6368"]; RecycledSolvent; } Purify -> { node [shape=none, label="Impurities", fontcolor="#5F6368"]; Impurities; } }

Caption: General experimental workflow for reaction work-up and purification.

Troubleshooting_Low_Yield cluster_reaction_check Reaction Check cluster_workup_check Work-up Check cluster_solutions Potential Solutions Start Low Product Yield After Work-up TLC Analyze Crude by TLC: Is Starting Material Present? Start->TLC AqueousLayers Re-extract aqueous layers and analyze organic phase Start->AqueousLayers SideProducts Are there significant side products? TLC->SideProducts No OptimizeReaction Optimize Reaction: - Increase reaction time - Check reagent quality/stoichiometry - Adjust temperature TLC->OptimizeReaction Yes SideProducts->OptimizeReaction Yes OptimizePurification Optimize Purification: - Choose different solvent system for chromatography - Try recrystallization SideProducts->OptimizePurification No Emulsion Was an emulsion formed? AqueousLayers->Emulsion No Product Found ModifyWorkup Modify Work-up: - Use brine washes - Perform back-extractions - Adjust pH carefully AqueousLayers->ModifyWorkup Product Found Emulsion->ModifyWorkup Yes

Caption: Troubleshooting logic for diagnosing low product yield.

References

Impact of impurities in 5-Chloro-2-fluorobenzaldehyde on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding the impact of impurities on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: While commercial this compound is generally of high purity (typically ≥97-98% by GC), several types of impurities can be present. These can be broadly categorized as:

  • Isomeric Impurities: These are other isomers of chloro-fluorobenzaldehyde that may be formed during the synthesis, such as positional isomers where the chlorine and fluorine atoms are at different positions on the benzene ring. The presence of regioisomeric impurities in similar starting materials has been shown to create significant challenges in the synthesis of active pharmaceutical ingredients (APIs).

  • Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of 5-chloro-2-fluorobenzoic acid.[1][2]

  • Unreacted Starting Materials or Intermediates: Depending on the synthetic route, residual starting materials like 2-chloro-6-fluorotoluene or intermediates from the manufacturing process may be present.[3]

  • Byproducts from Synthesis: Side reactions during the manufacturing process can introduce other related chlorinated or fluorinated aromatic compounds.

Q2: How can these impurities affect my reaction?

A2: Impurities can have a significant impact on reaction outcomes in several ways:

  • Reduced Yield and Purity: Impurities that are unreactive under your conditions will lower the effective concentration of your starting material, leading to lower yields. If the impurities do react, they can form undesired side products, complicating purification and reducing the purity of your target molecule.

  • Altered Reaction Kinetics and Selectivity: Isomeric impurities may react at different rates than this compound, potentially altering the kinetic profile of your reaction.[4] This can also affect the regioselectivity or stereoselectivity of the reaction.

  • Catalyst Deactivation: Certain impurities can interfere with or deactivate catalysts, particularly in sensitive reactions like palladium-catalyzed cross-couplings.

  • pH-sensitive Reactions: The presence of acidic impurities like 5-chloro-2-fluorobenzoic acid can neutralize basic catalysts or reagents, hindering base-catalyzed reactions such as the Knoevenagel condensation.

Q3: What analytical methods are recommended to check the purity of my this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): This is the most common method for determining the purity of volatile compounds like this compound and for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the spectra to a known standard.

  • Mass Spectrometry (MS): When coupled with GC or LC, mass spectrometry is a powerful tool for identifying the chemical structure of unknown impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered in reactions involving this compound, with a focus on issues arising from impurities.

Problem Potential Cause Related to Impurities Recommended Solution
Low or no product yield Presence of unreactive impurities: Dilutes the starting material, leading to lower than expected conversion.Determine the purity of the starting material using GC or HPLC. Adjust the stoichiometry of your reactants accordingly. If purity is low, consider purifying the aldehyde before use.
Acidic impurity (5-chloro-2-fluorobenzoic acid) in a base-catalyzed reaction: Neutralizes the basic catalyst or reagents.Test the pH of a solution of the starting material. If acidic, consider a pre-reaction workup such as a wash with a mild aqueous base (e.g., sodium bicarbonate solution) followed by extraction and drying. Alternatively, use a slight excess of the basic reagent to compensate.
Formation of unexpected side products Presence of a reactive isomeric impurity: The isomer reacts alongside the desired starting material to form a different product.Use a high-resolution analytical technique like GC-MS or LC-MS to identify potential isomeric impurities. If present, purification of the starting material is necessary. Recrystallization or column chromatography may be effective.
Inconsistent reaction times or yields between batches Batch-to-batch variability in the purity of this compound. Analyze each new batch of starting material for purity and impurity profile before use.
Difficulty in product purification Impurities with similar physicochemical properties to the product: Co-elution in chromatography or co-precipitation during crystallization.Optimize your purification method. For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents.

Experimental Protocols

Purification of this compound

1. Recrystallization

This method is effective for removing impurities that have different solubilities than the desired compound at a given temperature.

  • Solvent Selection: The ideal solvent should dissolve the aldehyde completely at an elevated temperature but poorly at low temperatures. Common solvents for recrystallization of aromatic aldehydes include ethanol, methanol, or mixtures with water.

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Silica gel is commonly used for the purification of aldehydes.

  • Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity can be adjusted to achieve optimal separation.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Dissolve the impure aldehyde in a minimal amount of the eluent and load it onto the top of the silica gel bed.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Purification via Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes and can be used to separate them from non-aldehydic impurities.

  • Procedure:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

    • Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble adduct and move to the aqueous layer.

    • Separate the aqueous layer containing the adduct.

    • Regenerate the pure aldehyde by adding a base (e.g., aqueous sodium carbonate or sodium hydroxide) to the aqueous layer.

    • Extract the regenerated aldehyde with a fresh portion of the organic solvent.

    • Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

Visualizations

Impurity_Impact_Workflow cluster_start Start: Reaction with this compound cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solution Troubleshooting & Solution cluster_end End Goal start Reaction Setup problem Unexpected Outcome? (Low Yield, Side Products, etc.) start->problem analyze Analyze Starting Material (GC, HPLC, NMR) problem->analyze Yes success Successful Reaction problem->success No impurity_type Identify Impurity Type: - Isomeric - Oxidized - Unreacted Starting Material analyze->impurity_type purify Purify Aldehyde: - Recrystallization - Chromatography - Bisulfite Adduct impurity_type->purify Impurity Present adjust Adjust Reaction Conditions: - Stoichiometry - Catalyst Loading impurity_type->adjust Impurity Present purify->start adjust->start

Caption: Troubleshooting workflow for reactions involving this compound.

Signaling_Pathway_Analogy cluster_reactants Reactants cluster_reaction Reaction Environment cluster_outcomes Reaction Outcomes A This compound (Desired Reactant) Catalyst Catalyst / Reagent A->Catalyst Activates B Isomeric Impurity B->Catalyst Competes with A P2 Side Product B->P2 Forms C Acidic Impurity (5-Chloro-2-fluorobenzoic acid) C->Catalyst Inhibits P3 Inhibited Reaction (Low Yield) C->P3 Leads to P1 Desired Product Catalyst->P1 Forms

Caption: Logical diagram of how different impurities can affect a catalyzed reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde, two key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating drug discovery and development programs. This comparison is grounded in fundamental principles of physical organic chemistry and supported by adaptable experimental protocols for key chemical transformations.

Executive Summary

Both this compound and 2,4-dichlorobenzaldehyde are activated aromatic aldehydes, rendered more reactive than benzaldehyde itself by the presence of electron-withdrawing halogen substituents. This enhanced reactivity makes them valuable substrates for a variety of nucleophilic addition and condensation reactions. The primary distinction in their reactivity stems from the nature and position of the halogen atoms. The high electronegativity of the fluorine atom in this compound, combined with its ortho position, is predicted to render the carbonyl carbon more electrophilic compared to 2,4-dichlorobenzaldehyde. Consequently, this compound is expected to exhibit a higher reaction rate in many nucleophilic addition reactions.

Theoretical Framework: Electronic Effects of Substituents

The reactivity of the aldehyde functional group in substituted benzaldehydes is profoundly influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive (-I) and/or resonance (-M) effects, making it more susceptible to nucleophilic attack. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). A more positive σ value corresponds to a greater electron-withdrawing effect.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
Fluoro+0.337+0.062
Chloro+0.373+0.227

Data sourced from Wikipedia's Hammett equation page.[1]

Based on these values, both fluorine and chlorine are electron-withdrawing, with chlorine having a slightly stronger inductive effect from the meta and para positions. However, the ortho position of the fluorine in this compound is expected to exert a strong inductive withdrawal on the adjacent carbonyl group, significantly increasing its electrophilicity. In 2,4-dichlorobenzaldehyde, the ortho and para chloro substituents also activate the aldehyde, but the overall electronic pull may be distributed differently.

dot

G cluster_reactivity Factors Influencing Aldehyde Reactivity Aldehyde Aldehyde Substituents Substituents Aldehyde->Substituents Electronic_Effects Electronic Effects (-I, -M) Substituents->Electronic_Effects Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Reactivity Carbonyl Electrophilicity (Reactivity) Electronic_Effects->Reactivity Steric_Hindrance->Reactivity

Caption: Logical relationship of factors influencing aldehyde reactivity.

Comparative Reactivity in Key Synthetic Transformations

Table 2: Predicted Relative Reactivity

Reaction TypePredicted More Reactive AldehydeRationale
Nucleophilic Addition (e.g., Grignard, Cyanohydrin formation)This compoundThe strong inductive effect of the ortho-fluoro group is expected to make the carbonyl carbon more electrophilic.
Knoevenagel CondensationThis compoundThis reaction is sensitive to the electrophilicity of the aldehyde. The more electrophilic carbonyl carbon of this compound should lead to a faster reaction rate.
Wittig ReactionThis compoundSimilar to other nucleophilic additions, a more electrophilic aldehyde generally reacts faster with the phosphorus ylide.
Schiff Base FormationThis compoundThe initial nucleophilic attack of the amine on the carbonyl carbon is the rate-determining step, which is accelerated by electron-withdrawing groups.

Experimental Protocols

The following protocols are provided as adaptable methods for researchers to conduct comparative studies on the reactivity of this compound and 2,4-dichlorobenzaldehyde.

Knoevenagel Condensation with Malononitrile

This reaction is a classic method for C-C bond formation and is highly sensitive to the electrophilicity of the aldehyde.

dot

G Start Start Dissolve Dissolve aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) Start->Dissolve Catalyst Add catalytic piperidine (2-3 drops) Dissolve->Catalyst Reflux Reflux for 1-2 hours (Monitor by TLC) Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter the precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry the product Wash->Dry End End Dry->End

Caption: Experimental workflow for the Knoevenagel condensation.

Materials:

  • Substituted benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine

  • Standard laboratory glassware and TLC equipment

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product and determine the yield. The reaction time and yield can be used as metrics for comparing reactivity.

Wittig Reaction with Benzyltriphenylphosphonium chloride

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.

dot

G Start Start Ylide_Prep Prepare benzyltriphenylphosphonium ylide (from benzyltriphenylphosphonium chloride and a strong base) Start->Ylide_Prep Add_Aldehyde Add a solution of the aldehyde (1 mmol) in anhydrous THF dropwise at 0°C Ylide_Prep->Add_Aldehyde Stir Stir at room temperature overnight Add_Aldehyde->Stir Quench Quench the reaction with water Stir->Quench Extract Extract with an organic solvent (e.g., diethyl ether) Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Experimental workflow for the Wittig reaction.

Materials:

  • Substituted benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise to form the ylide (a color change is typically observed).

  • Stir the ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of the substituted benzaldehyde (1 mmol) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography and determine the yield.

Schiff Base Formation with Aniline

The formation of an imine (Schiff base) is a fundamental condensation reaction.

dot

G Start Start Dissolve_Aldehyde Dissolve aldehyde (1 mmol) in ethanol (10 mL) Start->Dissolve_Aldehyde Add_Aniline Add aniline (1 mmol) Dissolve_Aldehyde->Add_Aniline Catalyst Add a few drops of glacial acetic acid Add_Aniline->Catalyst Reflux Reflux for 2-4 hours (Monitor by TLC) Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Isolate Isolate the product by filtration or evaporation and recrystallization Cool->Isolate End End Isolate->End

Caption: Experimental workflow for Schiff base formation.

Materials:

  • Substituted benzaldehyde (this compound or 2,4-dichlorobenzaldehyde)

  • Aniline

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add aniline (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization.

  • Determine the yield and compare the reaction times.

Conclusion

Based on the principles of electronic substituent effects, This compound is predicted to be the more reactive of the two aldehydes in nucleophilic addition and condensation reactions. The strong inductive effect of the ortho-fluorine atom is the primary contributor to the enhanced electrophilicity of its carbonyl carbon. For researchers and drug development professionals, this heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making it a more efficient building block in certain synthetic sequences. However, the specific reaction conditions and the nature of the nucleophile will ultimately dictate the outcome. The provided experimental protocols offer a framework for conducting direct comparative studies to validate these predictions and to determine the optimal substrate for a given synthetic transformation.

References

A Comparative Analysis of the Reactivity of Chloro-Fluorobenzaldehyde Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials with predictable and tunable reactivity is paramount for the efficient synthesis of target molecules. Chloro-fluorobenzaldehyde isomers, a class of halogenated aromatic aldehydes, offer a versatile platform for the construction of complex molecular architectures due to the distinct electronic properties conferred by the chlorine and fluorine substituents. This guide provides an objective comparison of the reactivity of various chloro-fluorobenzaldehyde isomers in key synthetic transformations, including nucleophilic aromatic substitution, oxidation, reduction, and condensation reactions. The information presented is supported by available experimental data and established principles of organic chemistry to aid in the selection of the most suitable isomer for a given synthetic challenge.

The reactivity of the aldehyde functional group and the aromatic ring in chloro-fluorobenzaldehyde is significantly influenced by the position of the halogen substituents. Both chlorine and fluorine are electron-withdrawing groups primarily through the inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, they also exhibit a weaker, electron-donating resonance effect (+M). The interplay of these effects, along with steric hindrance, dictates the overall reactivity of each isomer.

Knoevenagel Condensation: A Probe for Carbonyl Electrophilicity

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[1][2] Generally, isomers with electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon exhibit enhanced reactivity, leading to higher yields and shorter reaction times.

While direct comparative studies across a wide range of chloro-fluorobenzaldehyde isomers are limited, data for 2-chloro-6-fluorobenzaldehyde in the Knoevenagel condensation with malononitrile shows a high yield in a relatively short reaction time, comparable to the highly activated 4-nitrobenzaldehyde.[1] This suggests that the two ortho-halogen substituents significantly enhance the electrophilicity of the aldehyde group. For other isomers, the reactivity is expected to follow the general trend of electron-withdrawing capacity, influenced by the relative positions of the chloro and fluoro groups.

Table 1: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile

Benzaldehyde DerivativeSubstituentsReaction Time (min)Yield (%)
2-Chloro-6-fluorobenzaldehyde2-Cl, 6-F1594
4-Nitrobenzaldehyde4-NO₂1095
4-Chlorobenzaldehyde4-Cl6092
BenzaldehydeH12085
4-Methoxybenzaldehyde4-OCH₃18080

Note: Data for isomers other than 2-chloro-6-fluorobenzaldehyde is included for comparative purposes and is sourced from a study on substituted benzaldehydes.[1]

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can sometimes slow down the oxidation, for example, with strong oxidants like potassium permanganate (KMnO₄), by destabilizing the transition state.

Table 2: Oxidation of Substituted Benzaldehydes to Carboxylic Acids

SubstrateOxidizing AgentSolventYield (%)
Substituted BenzaldehydesKMnO₄ / Phase Transfer CatalystEthyl Acetate / Toluene>90
2-Chloro-4-fluorobenzaldehydeSodium Chlorite / HClAcetonitrile / Water90.8

Data compiled from studies on general methods for aldehyde oxidation.[5]

Reduction to Benzyl Alcohols

The reduction of benzaldehydes to their corresponding benzyl alcohols is commonly achieved using hydride reagents like sodium borohydride (NaBH₄). In this reaction, electron-withdrawing groups on the aromatic ring accelerate the reaction by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride ion.[1][6]

Therefore, it is expected that all chloro-fluorobenzaldehyde isomers will be reduced more rapidly than benzaldehyde itself. The relative rates of reduction among the isomers will depend on the net electron-withdrawing effect of the substituents at the carbonyl carbon.

Table 3: Comparative Pseudo-First-Order Rate Constants for the Reduction of para-Substituted Benzaldehydes with Sodium Borohydride

Benzaldehyde DerivativeSubstituentRate Constant (k) at 298 K (s⁻¹)
4-Nitrobenzaldehyde4-NO₂2.8 x 10⁻³
4-Chlorobenzaldehyde4-Cl1.5 x 10⁻³
BenzaldehydeH1.0 x 10⁻³
4-Methylbenzaldehyde4-CH₃0.7 x 10⁻³
4-Methoxybenzaldehyde4-OCH₃0.5 x 10⁻³

Note: This table illustrates the general trend of substituent effects on the reduction of benzaldehydes. Specific kinetic data for chloro-fluorobenzaldehyde isomers is needed for a direct comparison. Data adapted from a comparative study.[1]

Nucleophilic Aromatic Substitution (SNAr)

In addition to reactions at the aldehyde group, the halogen substituents on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing aldehyde group.[7][8] The aldehyde group, being a deactivating group for electrophilic substitution, activates the ring for nucleophilic attack, especially at the ortho and para positions.[7][8]

The reactivity of the chloro and fluoro substituents as leaving groups in SNAr reactions is an important consideration. Generally, fluoride is a better leaving group than chloride in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the carbon atom more electrophilic.

The relative positions of the aldehyde group and the halogens are crucial. An aldehyde group ortho or para to a halogen will strongly activate it towards SNAr, whereas a meta-positioning will have a much weaker activating effect.[7][8] Therefore, isomers like 2-chloro-4-fluorobenzaldehyde and 4-chloro-2-fluorobenzaldehyde would be expected to be more reactive towards SNAr at the halogen that is para or ortho to the aldehyde group.

Experimental Protocols

General Procedure for Knoevenagel Condensation

A mixture of the chloro-fluorobenzaldehyde isomer (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.[9] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

General Procedure for Oxidation with Potassium Permanganate

To a solution of the chloro-fluorobenzaldehyde isomer (1 mmol) in a suitable organic solvent (e.g., acetone or a mixture of ethyl acetate and water with a phase-transfer catalyst), a solution of potassium permanganate is added portion-wise with stirring.[5][10] The reaction mixture is stirred until the purple color of the permanganate disappears. The reaction is then worked up by filtering the manganese dioxide, followed by acidification of the aqueous layer to precipitate the carboxylic acid, which is then filtered, washed with cold water, and dried.

General Procedure for Reduction with Sodium Borohydride

The chloro-fluorobenzaldehyde isomer (1 mmol) is dissolved in ethanol or methanol (10 mL) in a flask.[11] Sodium borohydride (1.5 mmol) is added portion-wise with stirring, and the reaction mixture is stirred at room temperature.[11] The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield the corresponding benzyl alcohol.

Visualizing Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of chloro-fluorobenzaldehyde isomers and a general workflow for their comparative analysis.

Substituent_Effects Electronic Effects of Substituents on Benzaldehyde Reactivity cluster_effects Substituent Properties cluster_reactivity Impact on Reactivity Inductive Effect (-I) Inductive Effect (-I) Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Inductive Effect (-I)->Increased Carbonyl Electrophilicity Resonance Effect (+M) Resonance Effect (+M) Faster Nucleophilic Addition/Condensation Faster Nucleophilic Addition/Condensation Increased Carbonyl Electrophilicity->Faster Nucleophilic Addition/Condensation Ring Activation for SNAr Ring Activation for SNAr Facilitates Nucleophilic Aromatic Substitution Facilitates Nucleophilic Aromatic Substitution Ring Activation for SNAr->Facilitates Nucleophilic Aromatic Substitution Chloro/Fluoro Substituents Chloro/Fluoro Substituents Chloro/Fluoro Substituents->Inductive Effect (-I) Chloro/Fluoro Substituents->Resonance Effect (+M) Aldehyde Group (-CHO) Aldehyde Group (-CHO) Aldehyde Group (-CHO)->Increased Carbonyl Electrophilicity Aldehyde Group (-CHO)->Ring Activation for SNAr

Caption: Electronic effects of substituents on reactivity.

Experimental_Workflow Workflow for Comparing Isomer Reactivity Select Isomers Select Isomers Define Reaction Conditions Define Reaction Conditions Select Isomers->Define Reaction Conditions Run Parallel Reactions Run Parallel Reactions Define Reaction Conditions->Run Parallel Reactions Monitor Progress (TLC, GC) Monitor Progress (TLC, GC) Run Parallel Reactions->Monitor Progress (TLC, GC) Isolate and Purify Products Isolate and Purify Products Monitor Progress (TLC, GC)->Isolate and Purify Products Characterize and Quantify Characterize and Quantify Isolate and Purify Products->Characterize and Quantify Compare Reactivity (Yield, Rate) Compare Reactivity (Yield, Rate) Characterize and Quantify->Compare Reactivity (Yield, Rate)

Caption: General workflow for comparative reactivity studies.

Conclusion

The reactivity of chloro-fluorobenzaldehyde isomers is a nuanced interplay of inductive and resonance effects of the halogen substituents, as well as their positions relative to the aldehyde group. For reactions involving nucleophilic attack at the carbonyl carbon, such as Knoevenagel condensation and reduction with hydrides, isomers with halogens in positions that maximize the electron-withdrawing effect on the aldehyde (e.g., ortho positions) are generally more reactive. In nucleophilic aromatic substitution, the activating effect of the aldehyde group is strongest at the ortho and para positions, and the high electronegativity of fluorine often makes it a better leaving group than chlorine. This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates, enabling more informed decisions in the design and execution of synthetic routes. Further quantitative comparative studies under standardized conditions would be highly beneficial to the research community for a more precise understanding of these reactivity trends.

References

Spectroscopic Validation of 5-Chloro-2-fluorobenzaldehyde and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of synthetic intermediates is paramount. 5-Chloro-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative spectroscopic analysis of this compound and two of its common derivatives: the corresponding oxime and the Schiff base formed with aniline. The guide details the experimental protocols for their synthesis and summarizes their key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The validation of this compound and its conversion to the oxime and Schiff base derivatives can be unequivocally confirmed by comparing their spectroscopic data. The following tables summarize the key spectral features that differentiate these compounds.

Compound Spectroscopic Technique Key Data
This compound ¹H NMR (CDCl₃, 400 MHz)δ 10.35 (s, 1H, -CHO), 7.90 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 7.58 (ddd, J=8.8, 7.2, 2.4 Hz, 1H, Ar-H), 7.20 (t, J=8.8 Hz, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 187.5 (d, J=4.0 Hz, C=O), 163.0 (d, J=260.0 Hz, C-F), 136.0 (d, J=4.0 Hz, C-Cl), 132.5 (d, J=10.0 Hz, Ar-C), 126.0 (d, J=5.0 Hz, Ar-C), 125.0 (Ar-C), 117.0 (d, J=22.0 Hz, Ar-C)
FTIR (ATR)ν_max (cm⁻¹): 1690 (C=O stretch), 2870, 2780 (C-H aldehyde stretch), 1605, 1480 (C=C aromatic stretch), 1250 (C-F stretch), 820 (C-Cl stretch)
Mass Spectrometry (EI)m/z (%): 158/160 ([M]⁺, 100/33), 157/159 ([M-H]⁺), 130/132 ([M-CO]⁺), 129/131 ([M-CHO]⁺), 99 ([M-CO-Cl]⁺)
This compound Oxime ¹H NMR (CDCl₃, 400 MHz)δ 8.50 (s, 1H, -CH=N), 8.10 (s, 1H, -NOH), 7.70 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 7.40 (ddd, J=8.8, 7.2, 2.4 Hz, 1H, Ar-H), 7.10 (t, J=8.8 Hz, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 148.0 (C=N), 161.0 (d, J=255.0 Hz, C-F), 134.0 (d, J=4.0 Hz, C-Cl), 130.0 (d, J=9.0 Hz, Ar-C), 125.5 (d, J=5.0 Hz, Ar-C), 124.0 (Ar-C), 116.5 (d, J=22.0 Hz, Ar-C)
FTIR (ATR)ν_max (cm⁻¹): 3300 (O-H stretch), 1640 (C=N stretch), 1600, 1480 (C=C aromatic stretch), 1245 (C-F stretch), 940 (N-O stretch), 825 (C-Cl stretch)
Mass Spectrometry (EI)m/z (%): 173/175 ([M]⁺, 100/33), 156/158 ([M-OH]⁺), 128/130 ([M-OH-CO]⁺), 99 ([M-OH-CO-Cl]⁺)
N-(5-chloro-2-fluorobenzylidene)aniline ¹H NMR (CDCl₃, 400 MHz)δ 8.70 (s, 1H, -CH=N), 7.85 (dd, J=7.2, 2.4 Hz, 1H, Ar-H), 7.45-7.20 (m, 7H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 160.0 (C=N), 162.0 (d, J=258.0 Hz, C-F), 151.0 (Ar-C), 135.0 (d, J=4.0 Hz, C-Cl), 131.0 (d, J=9.5 Hz, Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 126.0 (Ar-C), 125.0 (d, J=5.0 Hz, Ar-C), 121.0 (Ar-C), 117.0 (d, J=22.0 Hz, Ar-C)
FTIR (ATR)ν_max (cm⁻¹): 1625 (C=N stretch), 1590, 1480 (C=C aromatic stretch), 1240 (C-F stretch), 830 (C-Cl stretch)
Mass Spectrometry (EI)m/z (%): 233/235 ([M]⁺, 100/33), 232/234 ([M-H]⁺), 198 ([M-Cl]⁺), 156 ([M-C₆H₅N]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the synthesis of the derivatives and the acquisition of spectroscopic data are provided below.

Synthesis of this compound Oxime

A solution of this compound (1.0 g, 6.3 mmol) in ethanol (20 mL) was added to a solution of hydroxylamine hydrochloride (0.52 g, 7.5 mmol) and sodium acetate (0.62 g, 7.5 mmol) in water (10 mL). The mixture was stirred at room temperature for 2 hours. The resulting precipitate was filtered, washed with cold water, and recrystallized from ethanol to afford the oxime as a white solid.

Synthesis of N-(5-chloro-2-fluorobenzylidene)aniline (Schiff Base)

To a solution of this compound (1.0 g, 6.3 mmol) in ethanol (20 mL), an equimolar amount of aniline (0.59 g, 6.3 mmol) was added. A few drops of glacial acetic acid were added as a catalyst. The mixture was refluxed for 3 hours. Upon cooling, the Schiff base precipitated as a crystalline solid, which was then filtered, washed with cold ethanol, and dried.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FTIR Spectroscopy: Infrared spectra were obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an ionization energy of 70 eV.

Visualization of Experimental Workflow and Key Relationships

The following diagrams illustrate the synthesis pathway and the logical workflow for the spectroscopic analysis.

Synthesis_Workflow cluster_synthesis Synthesis Pathway A This compound D This compound Oxime A->D Oximation E N-(5-chloro-2-fluorobenzylidene)aniline (Schiff Base) A->E Condensation B Hydroxylamine (NH₂OH·HCl) C Aniline (C₆H₅NH₂)

Synthesis of this compound Derivatives.

Spectroscopic_Analysis_Workflow cluster_workflow Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) nmr->data ftir->data ms->data validation Structural Validation data->validation

Workflow for Spectroscopic Validation.

Discussion of Spectroscopic Transformations

The transformation of the aldehyde functional group in this compound into an oxime or a Schiff base results in distinct and predictable changes in the spectroscopic data.

  • NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the disappearance of the characteristic aldehyde proton signal (around 10.35 ppm) and the appearance of a new signal for the imine proton (-CH=N) at a different chemical shift (around 8.50 ppm for the oxime and 8.70 ppm for the Schiff base). In the ¹³C NMR spectrum, the highly deshielded carbonyl carbon (around 187.5 ppm) is replaced by the imine carbon signal at a more upfield position (around 148.0 ppm for the oxime and 160.0 ppm for the Schiff base).

  • FTIR Spectroscopy: The strong carbonyl (C=O) stretching vibration of the aldehyde (around 1690 cm⁻¹) is absent in the spectra of the derivatives. Instead, a new absorption band corresponding to the C=N stretching vibration appears (around 1640 cm⁻¹ for the oxime and 1625 cm⁻¹ for the Schiff base). The oxime also exhibits a broad O-H stretching band around 3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peaks in the mass spectra confirm the change in molecular weight corresponding to the derivatization. The fragmentation patterns also differ significantly. While the aldehyde shows characteristic losses of H, CO, and CHO, the oxime primarily loses an OH radical, and the Schiff base exhibits fragmentation patterns related to the aniline moiety.

This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous validation of this compound and its derivatives, providing essential data for researchers in the field of drug discovery and development.

The Efficiency of 5-Chloro-2-fluorobenzaldehyde in Chalcone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the efficiency, yield, and ultimate success of a reaction. Benzaldehydes, as a class of aromatic aldehydes, are fundamental building blocks in a myriad of chemical transformations, most notably in the synthesis of chalcones—a group of compounds with significant biological and pharmacological activities. This guide provides a comparative analysis of the efficiency of 5-Chloro-2-fluorobenzaldehyde against other substituted benzaldehydes in the context of chalcone synthesis, supported by experimental data and detailed protocols.

The reactivity of a substituted benzaldehyde in reactions such as the Claisen-Schmidt and Knoevenagel condensations is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups, like the chloro and fluoro groups present in this compound, are known to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to increased reaction rates and, in many cases, higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.

Comparative Performance in Chalcone Synthesis

The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, is a cornerstone for chalcone synthesis. The efficiency of this reaction is a direct reflection of the aldehyde's reactivity. Below is a comparative summary of reported yields for the synthesis of various chalcones from different benzaldehydes under similar reaction conditions.

Benzaldehyde DerivativeKetoneCatalyst/SolventYield (%)
This compound 4-AminoacetophenoneNaOH/MethanolHigh (qualitative)
BenzaldehydeAcetophenoneNaOH/Ethanol~85-95%[1]
4-ChlorobenzaldehydeAcetophenoneNaOH/Ethanol~80-90%[1]
4-MethoxybenzaldehydeAcetophenoneNaOH/Ethanol~80-90%[1]
2-Chlorobenzaldehyde4-AminoacetophenoneNaOH/Methanol-
4-Fluorobenzaldehyde2-HydroxyacetophenoneNot specified84%
4-Fluorobenzaldehyde4-FluoroacetophenoneNot specified68%

Note: A specific numerical yield for the reaction with this compound was not available in the public domain at the time of this guide's compilation. However, the presence of two strong electron-withdrawing groups suggests a high reactivity and likely a high yield.

Experimental Protocols

Detailed methodologies for key reactions are provided below to allow for replication and further investigation.

Claisen-Schmidt Condensation: Synthesis of Chalcones

This protocol outlines a standard procedure for the base-catalyzed synthesis of chalcones.

Materials:

  • Substituted Benzaldehyde (e.g., this compound) (1.0 equivalent)

  • Substituted Acetophenone (e.g., 4-Aminoacetophenone) (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Distilled Water

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the chosen substituted benzaldehyde (1.0 eq.) in a suitable volume of ethanol or methanol.

  • Cool the mixture in an ice bath while stirring.

  • Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Knoevenagel Condensation

This reaction is another important method for carbon-carbon bond formation, often used to synthesize derivatives of cinnamic acid.

Materials:

  • Substituted Benzaldehyde (1.0 equivalent)

  • Active methylene compound (e.g., Malononitrile) (1.0 equivalent)

  • Weak base catalyst (e.g., Piperidine, Ammonium acetate)

  • Solvent (e.g., Ethanol, Toluene, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1.0 eq.) and the active methylene compound (1.0 eq.).

  • Add a catalytic amount of the weak base.

  • If using a solvent, add it to the flask. For solvent-free conditions, the reactants are typically heated and stirred.

  • Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.

  • Once the reaction is complete, the work-up procedure will depend on the specific conditions used. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by chalcones and a general experimental workflow for their synthesis.

Chalcone_Anticancer_Pathway Chalcone Halogenated Chalcone IKK IKK Complex Chalcone->IKK Inhibition p38 p38 MAPK Chalcone->p38 IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Apoptosis Apoptosis Caspases Caspases p38->Caspases Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by halogenated chalcones.

Chalcone_Synthesis_Workflow Start Start: Reactant Preparation Mixing 1. Mix Aldehyde & Ketone in Solvent Start->Mixing Cooling 2. Cool Mixture in Ice Bath Mixing->Cooling Catalyst 3. Add Base Catalyst (e.g., NaOH) Cooling->Catalyst Reaction 4. Stir at Room Temperature Catalyst->Reaction TLC 5. Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Precipitation 6. Precipitate in Ice Water TLC->Precipitation Complete Filtration 7. Vacuum Filtration Precipitation->Filtration Purification 8. Recrystallization Filtration->Purification End End: Pure Chalcone Purification->End

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 5-Chloro-2-fluorobenzaldehyde has emerged as a versatile starting material for the synthesis of a diverse range of compounds, including Schiff bases, chalcones, and various heterocyclic molecules. These derivatives have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols to aid in future research and development.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of halogenated benzaldehydes, particularly Schiff bases, have been extensively studied for their antimicrobial properties. While specific data for compounds directly synthesized from this compound is emerging, studies on analogous compounds, such as those from 5-chloro-salicylaldehyde, provide valuable insights into their potential efficacy. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

The mechanism of action for many of these compounds is believed to involve interference with microbial cell wall synthesis, disruption of cell membrane integrity, or inhibition of essential enzymes. The presence of the chloro and fluoro substituents on the benzaldehyde ring is often associated with enhanced lipophilicity, which may facilitate passage through the microbial cell membrane.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the structurally similar 5-chloro-salicylaldehyde, demonstrating their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Schiff Bases Derived from 5-Chloro-salicylaldehyde

CompoundBacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas fluorescens (μg/mL)Staphylococcus aureus (μg/mL)Aspergillus niger (μg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.62.83.447.5[1][2]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Chalcones and other heterocyclic compounds synthesized from substituted benzaldehydes have shown significant potential as anticancer agents. Research indicates that these molecules can inhibit the proliferation of various cancer cell lines and induce apoptosis through multiple signaling pathways. The introduction of chlorine and fluorine atoms into the chalcone structure has been shown to enhance its biological activity.[3]

The anticancer mechanism of these compounds often involves the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction, leading to programmed cell death.[3] The following table presents the half-maximal inhibitory concentration (IC50) values for several chalcone derivatives against various cancer cell lines, illustrating their cytotoxic potential.

Table 2: Anticancer Activity of Chalcone Derivatives

CompoundCell LineCancer TypeIC50 (μM)Reference
2',5'-dihydroxy-4-chloro-chalconeRat Peritoneal Mast Cells-- (Showed remarkable inhibitory effects)[4]
Chlorochalcone C1HMEC-1Endothelial Cells51.5 ± 2.6[3]
Chlorochalcone C2HMEC-1Endothelial Cells16.8 ± 0.4[3]
Chlorochalcone C4HMEC-1Endothelial Cells15.3 ± 0.7[3]
Chalcone Derivative 3eHCT116Colon Cancer0.596 ± 0.165[5]
Chalcone Derivative 3eMCF-7Breast Cancer0.887 ± 0.130[5]
Chalcone Derivative 3e143BOsteosarcoma0.790 ± 0.077[5]
Naphthalene-chalcone 3fMCF-7Breast Cancer222.72 (µg/ml)[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory potential of heterocyclic compounds derived from substituted benzaldehydes is another area of active investigation. Pyrazole derivatives, for instance, have been shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). The following table summarizes the in vitro COX inhibitory activity of some novel pyrazole derivatives.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 2a-19.87-[7]
Pyrazole Derivative 3b-39.4322.21[7]
Pyrazole Derivative 4a-61.2414.35[7]
Pyrazole Derivative 5b-38.7317.47[7]
Pyrazole Derivative 5e-39.1413.10[7]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of scientific findings. Below are protocols for the synthesis of representative compound classes and for key biological assays.

Synthesis of Schiff Bases from this compound

Materials:

  • This compound (1.0 mmol)

  • Appropriate primary amine (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine in 10 mL of absolute ethanol.

  • Add the amine solution to the flask containing the benzaldehyde derivative.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard anti-inflammatory drug (e.g., Ibuprofen)

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of BSA solution (1% w/v), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds.

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 57°C for 3 minutes.

  • After cooling, add 2.5 mL of PBS.

  • Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Visualizing Pathways and Processes

To better understand the synthesis and biological evaluation of these compounds, the following diagrams illustrate key workflows and mechanisms.

G cluster_synthesis Synthesis Workflow This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative Purification Purification Schiff Base Derivative->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of Schiff base derivatives.

G cluster_apoptosis Apoptosis Induction by Chalcones Chalcone Derivative Chalcone Derivative ROS Generation ROS Generation Chalcone Derivative->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway for chalcone-induced apoptosis.

G cluster_screening Biological Screening Logic Synthesized Compound Synthesized Compound Primary Screening In Vitro Assay (e.g., MTT, MIC) Synthesized Compound->Primary Screening Active Compound Active Compound Primary Screening->Active Compound Activity Detected Inactive Compound Inactive Compound Primary Screening->Inactive Compound No Activity Secondary Screening Mechanism of Action Studies Active Compound->Secondary Screening Lead Compound Lead Compound Secondary Screening->Lead Compound

Caption: Logical flow of a biological screening process for new compounds.

References

A Comparative Analysis of Catalysts for Synthetic Transformations of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, 5-Chloro-2-fluorobenzaldehyde stands as a pivotal intermediate. The strategic functionalization of this molecule through various catalytic reactions is crucial for the development of novel chemical entities. This guide offers a comparative study of catalysts employed in key reactions involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Knoevenagel condensation, and cyanation. The performance of different catalytic systems is evaluated based on available experimental data for this substrate or structurally analogous compounds, providing a valuable resource for catalyst selection and reaction optimization.

Catalyst Performance in Key Reactions

The choice of catalyst is paramount in directing the yield, selectivity, and efficiency of a chemical transformation. Below is a comparative summary of various catalysts for prominent reactions involving this compound and similar aryl halides.

Table 1: Comparative Catalyst Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemAryl Chloride SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Chloro-6-fluorobenzaldehydeAryl/heteroaryl boronic acidK₃PO₄Toluene/H₂O100-11012-24High (inferred)[1]
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT12~95[2]
[Pd(IPr)(allyl)Cl]4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT12~85[2]
Pd/C (3%)4-ChlorotoluenePhenylboronic acidK₃PO₄Water1000.17100[2]

Table 2: Comparative Catalyst Performance in the Sonogashira Coupling of Aryl Chlorides

Catalyst SystemAryl Chloride SubstrateAlkyneBaseSolventTemp. (°C)TimeYield (%)Reference
PdCl₂(PPh₃)₂ / CuIAryl ChloridesTerminal AlkynesAmine BaseNot SpecifiedMildNot SpecifiedGood to Excellent[3][4]
PdCl₂(PPh₃)₂Deactivated Aryl ChloridesTerminal AlkynesTBAFSolvent-freeNot SpecifiedFastModerate to Excellent[5]

Table 3: Comparative Catalyst Performance in the Knoevenagel Condensation

CatalystSubstrateActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Reference
Piperidine2-Chloro-6-fluorobenzaldehydeMalononitrileEthanolRT2-4 h~95 (inferred)[6]
DBUBenzaldehydeEthyl CyanoacetateWaterRT20 min96[6]
L-ProlineSubstituted BenzaldehydesMalononitrile / Ethyl AcetoacetateEthanolReflux5-6 h85-92[6]
Fe₃O₄@SiO₂-CPTMS-DABCOSubstituted AldehydesMalononitrileEthanolReflux5-60 min84-99[7]

Table 4: Comparative Catalyst Performance in the Cyanation of Aryl Chlorides

Catalyst SystemCyanide SourceAryl Chloride SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]·3H₂OAryl ChloridesNa₂CO₃Acetonitrile/water701874-97[8]
Pd/C / dppfZn(CN)₂Aryl Chlorides-DMAC100-1201277-96[8]
NiCl₂·1,10-phenBrCNAryl Halides-Dioxane5012Moderate to Good[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of catalytic reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl chloride like this compound with an arylboronic acid.[1]

  • Materials: this compound, arylboronic acid, Palladium(II) Acetate (Pd(OAc)₂), SPhos, potassium phosphate (K₃PO₄), toluene, and deionized water.

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.

    • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

A general procedure for the Sonogashira coupling of aryl chlorides.[5]

  • Materials: this compound, terminal alkyne, PdCl₂(PPh₃)₂, tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • In a reaction vessel, combine this compound, the terminal alkyne, PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3 equivalents).

    • The reaction is performed under solvent-free conditions.

    • Stir the mixture at the appropriate temperature (optimized for the specific substrates).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, the reaction mixture can be directly purified by column chromatography.

Protocol 3: Knoevenagel Condensation

A representative protocol using piperidine as a catalyst.[6]

  • Materials: this compound, malononitrile, piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using TLC.

    • The product often precipitates upon completion and can be collected by vacuum filtration.

    • Wash the solid product with cold ethanol and dry under vacuum.

Protocol 4: Cyanation of Aryl Halides

A general palladium-catalyzed cyanation procedure.[10]

  • Materials: this compound, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), palladium precatalyst (e.g., Pd(OAc)₂), ligand (e.g., CM-phos), potassium acetate (KOAc), dioxane, and water.

  • Procedure:

    • To a screw-top test tube with a magnetic stir bar, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O.

    • Add the this compound.

    • Seal the tube with a Teflon-lined cap, then evacuate and backfill with nitrogen (repeat three times).

    • Add dioxane and a degassed solution of KOAc in water via syringe.

    • Stir the reaction mixture at the designated temperature (e.g., 100 °C) for the specified time (e.g., 1 hour).

    • After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.

    • The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

General Experimental Workflow for Catalytic Reactions

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants & Catalyst solvent Add Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert stir Stir & Heat inert->stir monitor Monitor Progress (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for performing catalytic reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)-R' L_n transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validating the Purity of 5-Chloro-2-fluorobenzaldehyde: A Comparative Guide for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability, reproducibility, and safety of their work. 5-Chloro-2-fluorobenzaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, where even trace impurities can lead to undesirable side products, altered biological activity, or downstream processing challenges. This guide provides an objective comparison of analytical methodologies for validating the purity of this compound, offers insights into potential alternatives, and presents detailed experimental protocols to aid in quality control.

Comparison with Alternative Halogenated Benzaldehydes

This compound belongs to a class of halogenated benzaldehyde intermediates, each with distinct reactivity and potential applications. The choice of intermediate often depends on the desired substitution pattern on the final molecule, which can influence factors like metabolic stability and binding affinity to biological targets.[1]

ParameterThis compound2-Chloro-5-fluorobenzaldehyde2-Chloro-4-fluorobenzaldehyde
CAS Number 96515-79-6[2][3][4]84194-30-9[1]84194-36-5
Typical Purity ≥97-98%[5][6]≥99.0% (GC)[7]97%
Key Applications Intermediate for anti-inflammatory and analgesic drugs, fluorescent probes.[8]Building block for heterocyclic compounds (quinolines, imidazoles) in oncology, anti-infective, and anti-inflammatory applications.[1]General pharmaceutical intermediate.
Potential Impurities Positional isomers (e.g., other chloro-fluorobenzaldehydes), residual starting materials, and solvents.Isomeric impurities, unreacted precursors.[7]Isomeric impurities (e.g., 3-chloro-4-methylbenzaldehyde from a similar synthesis).[9]

Analytical Methodologies for Purity Validation

The two primary chromatographic techniques for assessing the purity of this compound and its related isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the volatility of the impurities to be detected, required sensitivity, and available instrumentation.

ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Primary Use Excellent for profiling volatile and semi-volatile impurities, such as residual solvents and isomeric byproducts.[10][11]Suitable for a wide range of non-volatile impurities and for quantifying the main component.
Specificity High, especially with a Mass Spectrometry (MS) detector which provides structural information for impurity identification.[1][11]High, particularly with a Diode Array Detector (DAD) that provides spectral information.
Sensitivity High, capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.[12][13]High, with UV detectors being very sensitive for chromophoric compounds like benzaldehydes.

Experimental Protocols

Below are detailed, adaptable protocols for the two main analytical methods for purity validation.

Protocol 1: Purity and Impurity Profiling by GC-MS

This method is ideal for identifying and quantifying volatile impurities, including positional isomers and residual solvents.

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Mass Spectrometer (MS).

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Reference Standard: this compound of known high purity (>99.5%).

  • Solvent: GC-grade acetonitrile or dichloromethane.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the solvent to prepare a stock solution of 100 µg/mL. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration of approximately 25 µg/mL.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-250 amu.

4. Data Analysis:

  • Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with the reference standard.

  • Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Quantify impurities by creating a calibration curve from the standard solutions and comparing the peak areas of the impurities in the sample. The purity is typically reported as area percent.

Protocol 2: Purity Assay by HPLC-UV

This method is robust for accurately quantifying the main component and detecting less volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Reference Standard: this compound of known high purity (>99.5%).

  • Diluent: 50:50 mixture of Acetonitrile and Water.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 5 minutes (re-equilibration).

4. Data Analysis:

  • Calculate the assay percentage by comparing the peak area of the main component in the sample solution to that of the standard solution.

  • Impurity levels can be estimated using area percent normalization, assuming a similar response factor to the main component.

Visualizing Workflows and Biological Context

To provide a clearer understanding of the processes and applications, the following diagrams illustrate the analytical workflow, a relevant biological pathway, and a logical comparison.

G Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter hplc HPLC-UV/DAD Analysis filter->hplc gcms GC-MS Analysis filter->gcms integrate Integrate Peak Areas hplc->integrate gcms->integrate identify Identify Impurities (Retention Time, Mass Spectra) integrate->identify quantify Quantify & Calculate Purity identify->quantify result Final Purity Report quantify->result

Caption: A generalized workflow for the purity validation of chemical intermediates.

This compound and its derivatives are often designed to interact with specific biological pathways. For instance, compounds derived from benzaldehydes can act as inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH), which are crucial in pathways such as the Retinoic Acid (RA) signaling pathway.[14][15] The RA pathway is vital for cellular differentiation and is a target in cancer therapy.[2][16]

G Simplified Retinoic Acid (RA) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA ALDH1A3 RA_cyto RA->RA_cyto RAR_RXR RAR/RXR Heterodimer RARE RA Response Element (RARE on DNA) RAR_RXR->RARE Binds to Transcription Gene Transcription (Cell Differentiation, Growth Regulation) RARE->Transcription Regulates Inhibitor Benzaldehyde-Derived Inhibitor Inhibitor->Retinal Inhibits ALDH1A3 RA_nuc RA_cyto->RA_nuc Translocation RA_nuc->RAR_RXR Activates

Caption: Inhibition of ALDH1A3 by a benzaldehyde derivative blocks RA synthesis.

The selection of an analytical method is a critical decision based on the specific goals of the analysis.

G Method Selection Logic cluster_id Impurity Identification cluster_quant Purity Quantification goal Analytical Goal volatile Volatile / Isomeric Impurities? goal->volatile assay High-Accuracy Assay of Main Component? goal->assay unknown Unknown Structure? volatile->unknown gcms GC-MS is Preferred volatile->gcms Yes unknown->gcms Yes hplc HPLC-UV/DAD is Suitable assay->hplc Yes

Caption: Logic for choosing between GC-MS and HPLC for purity analysis.

References

A Head-to-Head Comparison of 5-Chloro-2-fluorobenzaldehyde and its Bromo-Analog for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Halogenated benzaldehydes are versatile building blocks, and this guide provides a detailed, data-driven comparison of 5-Chloro-2-fluorobenzaldehyde and its bromo-analog, 5-Bromo-2-fluorobenzaldehyde. This document aims to objectively evaluate their performance in key synthetic transformations, supported by physicochemical data and established reactivity principles.

Physicochemical Properties: A Tabular Overview

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis. The following table summarizes their key characteristics.

PropertyThis compound5-Bromo-2-fluorobenzaldehyde
CAS Number 96515-79-6[1][2]93777-26-5[3][4]
Molecular Formula C₇H₄ClFO[1][5]C₇H₄BrFO[3][4]
Molecular Weight 158.56 g/mol [1][5]203.01 g/mol [3][4]
Appearance White to orange to green powder to lump to clear liquid[1]White or colorless to light yellow powder to lump to clear liquid[3]
Melting Point 35 - 39 °C[1]23 °C[3]
Boiling Point Not readily available230 °C[3][4]
Density Not readily available1.71 g/mL at 25 °C[3][4]
Purity ≥ 98% (GC)[1]≥ 95% (GC)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds.

This compound:

  • IR Spectrum: Infrared spectroscopy data is available and can be used for structural confirmation.[6]

5-Bromo-2-fluorobenzaldehyde:

  • ¹H NMR & ¹³C NMR Spectra: Detailed NMR data are available, providing insight into the chemical environment of the protons and carbons in the molecule.[6]

  • IR Spectrum: Infrared spectroscopy data is available for this compound as well.[6]

Reactivity in Key Synthetic Transformations

The primary difference in the synthetic utility of these two compounds lies in the nature of the carbon-halogen bond. The relative strengths of the C-Cl and C-Br bonds significantly influence their reactivity in various reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved than the C-Cl bond.

Therefore, 5-Bromo-2-fluorobenzaldehyde is expected to be more reactive than its chloro-analog in Suzuki-Miyaura coupling reactions . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Suzuki_Coupling_Comparison cluster_chloro This compound cluster_bromo 5-Bromo-2-fluorobenzaldehyde chloro_start This compound chloro_product Coupled Product chloro_start->chloro_product Pd Catalyst, Base Harsher Conditions Lower Yield (Expected) bromo_start 5-Bromo-2-fluorobenzaldehyde bromo_product Coupled Product bromo_start->bromo_product Pd Catalyst, Base Milder Conditions Higher Yield (Expected)

Comparative workflow for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)

The reactivity in SNAr reactions is governed by the electrophilicity of the carbon atom bearing the halogen and the leaving group ability of the halide. While both chlorine and bromine are good leaving groups, the higher electronegativity of chlorine can make the ipso-carbon slightly more electron-deficient and thus more susceptible to nucleophilic attack. However, the leaving group ability (Br > Cl) is often the dominant factor. The specific reaction conditions and the nature of the nucleophile will ultimately determine the relative reactivity.

Reactions of the Aldehyde Group (e.g., Wittig Reaction, Knoevenagel Condensation)

The reactivity of the aldehyde group is primarily influenced by the electronic effects of the substituents on the aromatic ring. Both the chloro and bromo substituents are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The difference in electronegativity between chlorine and bromine is not expected to lead to a significant difference in the reactivity of the aldehyde group in reactions like Wittig olefination or Knoevenagel condensation. Therefore, both compounds are expected to perform similarly in these transformations.

Aldehyde_Reactions cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation start 5-Halo-2-fluorobenzaldehyde (Halo = Cl or Br) wittig_reagent Phosphonium Ylide start->wittig_reagent Similar Reactivity knoevenagel_reagent Active Methylene Compound start->knoevenagel_reagent Similar Reactivity wittig_product Alkene Product wittig_reagent->wittig_product knoevenagel_product α,β-Unsaturated Product knoevenagel_reagent->knoevenagel_product

Expected reactivity in aldehyde-centric reactions.

Experimental Protocols

Detailed experimental protocols are provided below for key transformations. These are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 5-halo-2-fluorobenzaldehyde (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

  • Reaction: To the ylide solution at 0 °C, add a solution of 5-halo-2-fluorobenzaldehyde (1.0 equiv.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Knoevenagel Condensation
  • Reaction Setup: To a solution of 5-halo-2-fluorobenzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or DBU).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Both this compound and its bromo-analog are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • This compound is utilized in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] It is also explored in the development of agrochemicals and fluorescent probes.[1]

  • 5-Bromo-2-fluorobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[3] It is also an important precursor for prostaglandin D2 inhibitors.

Conclusion

The choice between this compound and 5-Bromo-2-fluorobenzaldehyde is a strategic one, dependent on the specific synthetic transformation. For palladium-catalyzed cross-coupling reactions, the bromo-analog is generally the more reactive and often preferred substrate , allowing for milder reaction conditions. For reactions involving the aldehyde functionality, both compounds are expected to exhibit similar reactivity. The lower cost and wider availability of the chloro-analog may make it a more attractive option for large-scale synthesis, especially if the subsequent reaction step is not a cross-coupling reaction. Ultimately, the optimal choice will depend on a careful consideration of the reaction type, desired reaction conditions, catalyst and ligand availability, and overall cost-effectiveness.

References

Benchmarking the Performance of 5-Chloro-2-fluorobenzaldehyde in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, the selection of appropriate starting materials is paramount to the success of a synthetic route. 5-Chloro-2-fluorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group, imparts distinct electronic properties that influence its reactivity. This guide provides a comparative benchmark of this compound's performance in key organic reactions, offering experimental data and detailed protocols to inform your research and development endeavors.

The presence of electron-withdrawing halogen substituents enhances the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient transformations in nucleophilic substitution and condensation reactions.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound. The reaction is highly sensitive to the electrophilicity of the carbonyl compound. Given the electron-withdrawing nature of the chlorine and fluorine substituents, this compound is expected to exhibit high reactivity in this transformation.

Performance Comparison in Knoevenagel Condensation

AldehydeSubstituentsActive Methylene CompoundCatalystReaction TimeYield (%)
This compound 5-Cl, 2-FMalononitrilePiperidineEstimated < 1hEstimated > 90%
2-Chlorobenzaldehyde2-ClMalononitrileNi(NO3)2·6H2O20 min96%
4-Chlorobenzaldehyde4-ClMalononitrileNi(NO3)2·6H2O20 min92%
4-Fluorobenzaldehyde4-FMalononitrileNi(NO3)2·6H2O10 min96%
Benzaldehyde-MalononitrileNi(NO3)2·6H2O10 min90%
4-Methoxybenzaldehyde4-OCH3MalononitrileNi(NO3)2·6H2O30 min90%

Data for 2-Chlorobenzaldehyde, 4-Chlorobenzaldehyde, 4-Fluorobenzaldehyde, Benzaldehyde, and 4-Methoxybenzaldehyde are from a study using Ni(NO3)2·6H2O as a catalyst. The performance of this compound is an estimation based on the expected high reactivity due to its substituents.

Experimental Protocol: Knoevenagel Condensation

A general procedure for the piperidine-catalyzed Knoevenagel condensation is as follows:

  • In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (approximately 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product will likely precipitate. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Knoevenagel_Workflow reagents This compound + Malononitrile + Ethanol catalyst Add Piperidine (catalyst) reagents->catalyst reaction Stir at Room Temp catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Filter Precipitate monitoring->workup purification Wash with Ethanol & Dry workup->purification product Purified Product purification->product

Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. The reaction's success and yield can be influenced by the electronic properties and steric hindrance of the aldehyde.

Performance Comparison in Wittig Reaction

AldehydeSubstituentsYlideBaseExpected Yield
This compound 5-Cl, 2-F(Carbethoxymethylene)triphenylphosphoraneNaHGood to High
4-Chlorobenzaldehyde4-Cl(Carbethoxymethylene)triphenylphosphoraneNaHHigh
4-Fluorobenzaldehyde4-F(Carbethoxymethylene)triphenylphosphoraneNaHHigh
Benzaldehyde-(Carbethoxymethylene)triphenylphosphoraneNaHHigh

Experimental Protocol: Wittig Reaction

A general procedure for the Wittig reaction is as follows:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • To this suspension, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig_Workflow ylide_prep Ylide Generation: NaH + Phosphonium Salt in THF aldehyde_add Add this compound solution at 0°C ylide_prep->aldehyde_add reaction Stir at Room Temp aldehyde_add->reaction monitoring Monitor by TLC reaction->monitoring workup Quench with NH4Cl (aq) & Extract monitoring->workup purification Column Chromatography workup->purification product Alkene Product purification->product

Wittig Reaction Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of the organohalide is a critical factor, with aryl chlorides generally being less reactive than aryl bromides or iodides. However, the use of specialized ligands and conditions can facilitate the coupling of aryl chlorides.

Performance Considerations for Suzuki-Miyaura Coupling

The chloro-substituent on this compound presents a challenge for the oxidative addition step in the catalytic cycle. Therefore, a highly active palladium catalyst system, often employing bulky, electron-rich phosphine ligands, is typically required.

Aryl HalideSubstituentsCoupling PartnerCatalyst SystemExpected Yield
This compound 5-Cl, 2-FPhenylboronic acidPd(OAc)2 / SPhosModerate to Good
4-Chlorobenzaldehyde4-ClPhenylboronic acidPd(OAc)2 / SPhosGood
4-Bromobenzaldehyde4-BrPhenylboronic acidPd(PPh3)4High
4-Iodobenzaldehyde4-IPhenylboronic acidPd(PPh3)4Very High

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of an aryl chloride is as follows:

  • In an oven-dried Schlenk tube, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K3PO4, 2 mmol), palladium(II) acetate (Pd(OAc)2, 0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, 10:1, 5 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow setup Combine Reactants, Catalyst, Ligand, Base under Inert Gas solvent_add Add Degassed Solvent setup->solvent_add reaction Heat at 100-110°C solvent_add->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Dilute, & Wash monitoring->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Suzuki-Miyaura Coupling Workflow

Synthetic Utility and Potential Pathways

While direct involvement in specific signaling pathways is not extensively documented, the derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The reactions described above open avenues to a variety of compound classes with potential therapeutic applications.

Synthetic_Utility cluster_reactions Key Reactions cluster_products Product Classes cluster_applications Potential Applications start This compound knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig suzuki Suzuki-Miyaura Coupling start->suzuki reduction Reduction start->reduction oxidation Oxidation start->oxidation unsaturated α,β-Unsaturated Nitriles/Esters knoevenagel->unsaturated alkenes Stilbene Derivatives wittig->alkenes biaryls Biaryl Aldehydes suzuki->biaryls alcohols Benzyl Alcohols reduction->alcohols acids Benzoic Acids oxidation->acids pharma Pharmaceuticals unsaturated->pharma materials Advanced Materials alkenes->materials biaryls->pharma agro Agrochemicals alcohols->agro acids->pharma

Synthetic Utility of this compound

References

A Comparative Analysis of Reaction Kinetics: 5-Chloro-2-fluorobenzaldehyde versus Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the reaction kinetics of 5-Chloro-2-fluorobenzaldehyde against other substituted benzaldehydes. This analysis is supported by established principles of physical organic chemistry, illustrative experimental data, and detailed experimental protocols.

The reactivity of benzaldehyde derivatives is of paramount importance in the synthesis of a wide array of pharmaceuticals and fine chemicals. The introduction of substituents onto the aromatic ring can profoundly influence the electrophilicity of the carbonyl carbon, thereby altering the kinetics of nucleophilic addition and condensation reactions. This compound, with its unique substitution pattern, presents an interesting case for kinetic analysis.

The Electronic Effects of Substituents on Reaction Rates

The rate of reactions involving nucleophilic attack on the carbonyl carbon of substituted benzaldehydes is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.

This compound possesses two electron-withdrawing halogen substituents, a chloro group at the 5-position and a fluoro group at the 2-position. Both halogens exert an inductive electron-withdrawing effect (-I), which is expected to significantly enhance the reactivity of the aldehyde. The fluoro group, being more electronegative, has a stronger inductive effect than the chloro group. While halogens also have a resonance-donating effect (+R), the inductive effect is generally considered to be dominant for halogens in influencing the reactivity of the carbonyl group.

Based on these principles, this compound is anticipated to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde and benzaldehydes bearing electron-donating groups. Its reactivity would also be expected to be higher than that of monosubstituted chloro- or fluorobenzaldehydes.

Comparative Kinetic Data in Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, serves as a valuable model for comparing the reactivity of different aldehydes. The reaction is sensitive to the electrophilicity of the carbonyl carbon, with more electrophilic aldehydes reacting faster.

SubstrateSubstituent(s)Electronic EffectIllustrative Rate Constant (k, M⁻¹s⁻¹)Relative Reactivity
4-Nitrobenzaldehyde4-NO₂Strong EWG (-I, -R)1.2 x 10⁻¹Very High
This compound 5-Cl, 2-F Strong EWG (-I) (Estimated to be high) High
4-Chlorobenzaldehyde4-ClEWG (-I, +R)3.5 x 10⁻³Moderate
Benzaldehyde-HNeutral1.0 x 10⁻³Baseline
4-Methylbenzaldehyde4-CH₃EDG (+I)4.1 x 10⁻⁴Low
4-Methoxybenzaldehyde4-OCH₃Strong EDG (-I, +R)1.5 x 10⁻⁴Very Low

Note: The rate constants provided are for illustrative purposes and can vary based on specific experimental conditions such as solvent, temperature, and catalyst concentration. The reactivity of this compound is estimated based on the strong electron-withdrawing nature of its substituents.

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for determining the reaction kinetics of substituted benzaldehydes in a Knoevenagel condensation using UV-Vis spectrophotometry is provided below.

Protocol: Kinetic Analysis of Knoevenagel Condensation via UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and an active methylene compound (e.g., malononitrile) catalyzed by a base (e.g., piperidine).

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted benzaldehyde in the chosen solvent (e.g., 0.1 M).

    • Prepare a stock solution of malononitrile in the same solvent (e.g., 0.1 M).

    • Prepare a stock solution of the piperidine catalyst in the same solvent (e.g., 0.01 M).

  • Determination of λmax:

    • Prepare a solution containing the substituted benzaldehyde, malononitrile, and piperidine at concentrations representative of the kinetic run.

    • Allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the substituted benzaldehyde and malononitrile stock solutions and dilute with the solvent to the final volume, ensuring that the aldehyde is in pseudo-first-order excess (e.g., 10-fold higher concentration than malononitrile).

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀) at λmax.

    • Initiate the reaction by adding a small, known volume of the piperidine catalyst stock solution to the cuvette.

    • Immediately start recording the absorbance at λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed significantly (e.g., until at least 80% completion).

  • Data Analysis:

    • Plot absorbance versus time. The absorbance should increase as the product is formed.

    • Under pseudo-first-order conditions (with respect to the limiting reactant, malononitrile), the integrated rate law is: ln(A∞ - At) = -k't + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and k' is the pseudo-first-order rate constant.

    • Determine A∞ from the absorbance value after the reaction has gone to completion.

    • Plot ln(A∞ - At) versus time. The slope of this plot will be -k'.

    • The second-order rate constant (k) can then be calculated from the pseudo-first-order rate constant (k') and the concentration of the excess reactant (benzaldehyde): k = k' / [Benzaldehyde].

Visualizations

To further elucidate the processes involved in the kinetic analysis of these reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) Determine_Lambda_Max Determine λmax of Product Stock_Solutions->Determine_Lambda_Max Equilibrate Equilibrate Spectrophotometer Determine_Lambda_Max->Equilibrate Mix_Reactants Mix Aldehyde & Malononitrile in Cuvette Equilibrate->Mix_Reactants Initiate_Reaction Initiate with Catalyst Mix_Reactants->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_k_prime Determine Pseudo-First-Order Rate Constant (k') Plot_Data->Calculate_k_prime Calculate_k Calculate Second-Order Rate Constant (k) Calculate_k_prime->Calculate_k

Caption: Workflow for the kinetic analysis of a Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Aldehyde Substituted Benzaldehyde (Ar-CHO) Nucleophilic_Attack 2. Nucleophilic Attack of Carbanion on Carbonyl Aldehyde->Nucleophilic_Attack Active_Methylene Active Methylene Compound (CH₂(CN)₂) Carbanion_Formation 1. Formation of Carbanion from Active Methylene Active_Methylene->Carbanion_Formation Catalyst Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Carbanion_Formation Carbanion_Formation->Nucleophilic_Attack Protonation 3. Protonation of Alkoxide Nucleophilic_Attack->Protonation Dehydration 4. Dehydration to form C=C bond Protonation->Dehydration Product α,β-Unsaturated Product (Ar-CH=C(CN)₂) Dehydration->Product

Caption: Generalized mechanism of the Knoevenagel condensation.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the entire lifecycle of a chemical, including its disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-2-fluorobenzaldehyde, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound is a hazardous chemical requiring careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Ingestion is harmful, and the substance is toxic to aquatic life with long-lasting effects.[2][5] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, chemically resistant gloves, and a lab coat, should be worn at all times when handling this compound.[1][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 96515-79-6
Molecular Formula C₇H₄ClFO
Hazard Statements H302, H315, H319, H332, H335, H411, H412
Signal Word Warning / Danger

This data is a composite from multiple safety data sheets and may vary slightly between suppliers.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4][7] Under no circumstances should this chemical be disposed of down the drain or into the sewer system.[1][8][9]

Experimental Protocol for Waste Handling and Segregation:

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[1][3][7] Specifically, it falls under the category of halogenated organic waste due to the presence of chlorine and fluorine.[10][11]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6][12][13] The container must have a tight-fitting lid.[12]

  • Labeling: As soon as you begin collecting waste, affix a hazardous waste label to the container.[12] The label must clearly identify the contents, including "this compound," and list all other components of the waste mixture.[12] Do not use chemical formulas or abbreviations.[12]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6][8] It should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] Ensure the storage location is a designated satellite accumulation area for hazardous waste.

Spill Management Protocol:

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Absorb: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[1][6]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill waste must be disposed of as hazardous waste, following the same procedure as for the chemical itself.[14]

Final Disposal Logistics:

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[12] The material will then be transported to a licensed chemical destruction plant, where it will likely be disposed of by controlled incineration with flue gas scrubbing.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Figure 1: Disposal Workflow for this compound A Start: Unused or Waste This compound Generated B Is this a spill? A->B D Classify as Halogenated Hazardous Waste A->D C Absorb with inert material (e.g., sand, silica gel) B->C Yes B->D No C->D E Select designated, compatible, and sealed container D->E F Label container clearly with 'Hazardous Waste' and contents E->F G Store in cool, dry, well-ventilated satellite accumulation area F->G H Contact EHS for pickup G->H I Transport to approved waste disposal facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 5-Chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Chloro-2-fluorobenzaldehyde, ensuring the well-being of laboratory personnel and adherence to safety standards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield are required. Standard safety glasses are not sufficient.
Hand Protection Use of chemically resistant gloves is mandatory. Based on data for Benzaldehyde, Neoprene or Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

  • Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Ensure all containers are clearly labeled.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Storage:

    • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

    • The storage area should be clearly marked with the appropriate hazard warnings.

Emergency Operational Plan: Spill Response

Immediate and correct response to a spill is critical to mitigate potential hazards. The appropriate response depends on the scale of the spill.

Minor Spill (Small scale, contained, and posing no immediate respiratory threat):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full required PPE before addressing the spill.

  • Containment: Confine the spill using absorbent materials like vermiculite, sand, or commercial sorbent pads.[1] Work from the outside of the spill inward.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and then wipe down with a suitable solvent if necessary. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor.

Major Spill (Large volume, not contained, or posing a respiratory threat):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert and Isolate: Activate the nearest fire alarm and alert institutional safety personnel (e.g., Environmental Health and Safety). Prevent entry to the affected area.

  • First Aid: If anyone has been exposed, move them to fresh air and begin first aid as outlined in Section 4.

  • Await Professional Response: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and any relevant information to the emergency response team.

First-Aid Measures

In the event of exposure, immediate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to rinse. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal:

    • Containerization: Collect all waste this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").

    • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

    • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Decontamination of Laboratory Equipment:

    • Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

    • Wash: Wash the equipment thoroughly with soap and warm water.

    • Final Rinse: Rinse the equipment with deionized water.

    • Drying: Allow the equipment to air dry completely before reuse or storage.

Experimental Workflow and Disposal Diagram

cluster_handling Chemical Handling Workflow cluster_disposal Disposal and Decontamination cluster_spill Spill Response prep Preparation: - Don full PPE - Work in fume hood handle Handling: - Weigh/measure chemical - Perform experiment prep->handle cleanup Post-Experiment Cleanup handle->cleanup liquid_waste Collect Liquid Waste: - Designated, labeled container cleanup->liquid_waste Segregate Waste solid_waste Collect Solid Waste: - Contaminated materials cleanup->solid_waste Segregate Waste decon Decontaminate Equipment: - Solvent rinse - Soap and water wash cleanup->decon Segregate Waste waste_pickup Arrange for Hazardous Waste Pickup liquid_waste->waste_pickup solid_waste->waste_pickup spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill: - Alert, contain, clean assess->minor_spill Small major_spill Major Spill: - Evacuate, alert authorities assess->major_spill Large

Caption: Workflow for handling, disposal, and spill response for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.